GSK789
Description
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Properties
Molecular Formula |
C26H33N5O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(3R,4R)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-16-13-18-19(22-9-6-12-34-22)14-27-24(23(18)30-25(16)32)29-21-10-11-31(2)15-20(21)26(33)28-17-7-4-3-5-8-17/h6,9,12-14,17,20-21H,3-5,7-8,10-11,15H2,1-2H3,(H,27,29)(H,28,33)(H,30,32)/t20-,21-/m1/s1 |
InChI Key |
NDEORODKVUYMFQ-NHCUHLMSSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=NC=C2C3=CC=CO3)N[C@@H]4CCN(C[C@H]4C(=O)NC5CCCCC5)C)NC1=O |
Canonical SMILES |
CC1=CC2=C(C(=NC=C2C3=CC=CO3)NC4CCN(CC4C(=O)NC5CCCCC5)C)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GSK789 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] Dysregulation of BET protein function has been implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention. This compound exhibits remarkable selectivity for BD1 over the second bromodomain (BD2), a characteristic that is being explored for its potential to separate the anti-inflammatory and immunomodulatory effects from the anti-cancer properties of pan-BET inhibitors.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high-affinity binding to the first bromodomain of BET proteins with significant selectivity over the second bromodomain.
| Target | Assay Type | Potency (Kd) | Selectivity (BD1 vs. BD2) |
| BET BD1 | BROMOscan | 16-20 nM | >1,000-fold |
Cellular Activity
The inhibitory effect of this compound on cell proliferation and cytokine release has been evaluated in various cancer cell lines.
| Cell Line | Assay Type | IC50 |
| MV-4-11 (Acute Myeloid Leukemia) | Antiproliferation | 125 nM |
| HL60 (Acute Promyelocytic Leukemia) | Antiproliferation | 390 nM |
| THP-1 (Acute Monocytic Leukemia) | Antiproliferation | 258 nM |
| Cytokine | Assay Type | IC50 |
| TNFα | Cytokine Release | 0.87 µM |
| MCP-1 | Cytokine Release | 0.67 µM |
| IL-6 | Cytokine Release | 3.55 µM |
Core Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This action displaces BET proteins from chromatin, leading to a downstream cascade of transcriptional changes.
Inhibition of BET Protein Function
BET proteins, particularly BRD4, act as scaffolds that recruit the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers. This recruitment is essential for the release of paused RNA Polymerase II and subsequent transcriptional elongation of target genes, including many key oncogenes. By occupying the BD1 pocket, this compound prevents the "reading" of acetylated histone tails by BET proteins, leading to their dissociation from chromatin. This disruption of the BET protein-chromatin interaction is the primary mechanism through which this compound inhibits gene transcription.
Downregulation of c-Myc
A critical downstream effector of BET inhibition is the proto-oncogene c-Myc. The MYC gene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. The transcription of MYC is highly dependent on BRD4 activity. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC transcription and subsequent c-Myc protein expression. This leads to cell cycle arrest and apoptosis in c-Myc-dependent cancer cells.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is a common feature of many cancers, contributing to tumor progression and therapeutic resistance. Evidence suggests that BET inhibitors, including those selective for BD1, can modulate NF-κB activity. The mechanism does not appear to involve the canonical IκBα degradation and subsequent nuclear translocation of the p65 subunit. Instead, it is proposed that BET inhibitors disrupt the interaction between BRD4 and acetylated p65 in the nucleus, thereby attenuating the transcriptional activity of NF-κB at specific gene promoters.
Signaling Pathway Diagram
Caption: this compound inhibits the BD1 domain of BET proteins, disrupting their interaction with chromatin and acetylated p65.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to determine the in vitro potency of this compound in inhibiting the binding of BET bromodomains to acetylated histone peptides.
-
Principle: TR-FRET measures the proximity of two fluorophore-labeled molecules. A terbium- or europium-labeled donor fluorophore is attached to the BET bromodomain protein, and an acceptor fluorophore is conjugated to an acetylated histone peptide. When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. This compound competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal in a concentration-dependent manner.
-
General Protocol:
-
Recombinant, purified BET bromodomain protein (e.g., BRD4-BD1) labeled with a donor fluorophore (e.g., Europium-chelate) is incubated with a biotinylated, acetylated histone H4 peptide and a streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Serial dilutions of this compound are added to the reaction mixture in a 384-well plate.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission measured at the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
BROMOscan® Assay
This is a competitive binding assay used to determine the selectivity of this compound across a panel of bromodomain-containing proteins.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of bromodomain protein bound to the solid support is quantified using qPCR.
-
General Protocol:
-
A library of DNA-tagged bromodomain proteins is used.
-
Each bromodomain protein is incubated with an immobilized ligand in the presence of this compound.
-
After an incubation period, unbound proteins are washed away.
-
The amount of bound bromodomain protein is quantified by qPCR of the attached DNA tag.
-
The results are reported as the percentage of the control (no compound) binding, and Kd values are determined from dose-response curves.
-
Antiproliferation Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
-
Principle: A colorimetric or fluorometric method is used to measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
General Protocol:
-
Cancer cells (e.g., MV-4-11, HL60, THP-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or vehicle control.
-
After a defined incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, resazurin, or a reagent to measure ATP levels) is added to each well.
-
Following a further incubation, the absorbance or fluorescence is measured using a microplate reader.
-
The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined.
-
Cytokine Release Assay
This assay quantifies the inhibitory effect of this compound on the release of pro-inflammatory cytokines from immune cells.
-
Principle: Peripheral blood mononuclear cells (PBMCs) or a specific immune cell line are stimulated to produce cytokines in the presence or absence of the test compound. The concentration of released cytokines in the cell culture supernatant is then measured.
-
General Protocol:
-
Human PBMCs are isolated from healthy donor blood.
-
The cells are plated and treated with various concentrations of this compound.
-
The cells are then stimulated with an immune activator (e.g., lipopolysaccharide [LPS] or anti-CD3/CD28 antibodies).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNFα, IL-6, MCP-1) are measured using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).
-
The percentage of inhibition of cytokine release is calculated, and IC50 values are determined.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.
-
General Protocol:
-
Human cancer cells (e.g., a hematological or solid tumor cell line) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and dosing schedule (e.g., 10 mg/kg, daily). The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for c-Myc levels).
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Experimental Workflow Diagram
Caption: A workflow for characterizing this compound from in vitro potency to in vivo efficacy and mechanistic studies.
Conclusion
This compound is a highly selective inhibitor of the first bromodomain of BET proteins, demonstrating potent anti-proliferative and immunomodulatory effects in preclinical models of cancer. Its mechanism of action is centered on the displacement of BET proteins from chromatin, leading to the transcriptional repression of key oncogenes, most notably c-Myc. Furthermore, this compound modulates the transcriptional activity of the NF-κB pathway through a mechanism distinct from the canonical signaling cascade. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other BD1-selective BET inhibitors in oncology. Further studies are warranted to fully elucidate the in vivo efficacy across a broader range of cancer models and to explore potential combination therapies. As of the latest available information, there are no registered clinical trials specifically for this compound.
References
GSK789: A Technical Guide to a Selective BET Bromodomain 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK789, a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound serves as a valuable chemical probe for elucidating the distinct biological roles of BD1 in gene transcription, offering potential therapeutic applications in oncology and immunology.[1][2] This document details the inhibitor's mechanism of action, selectivity profile, and key experimental data, along with methodologies for its evaluation.
Core Mechanism of Action
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene expression.[3] They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.
This compound selectively binds to the BD1 pocket of BET proteins, competing with acetylated histones. This prevents the recruitment of transcriptional regulators, leading to the downregulation of key genes involved in cell proliferation and inflammation, such as the oncogene MYC and pro-inflammatory cytokines. The selectivity of this compound for BD1 allows for the dissection of the specific functions of this domain compared to the more ubiquitous roles of pan-BET inhibitors.
Data Presentation
Biochemical Activity and Selectivity
This compound demonstrates high affinity for the first bromodomain (BD1) of all BET family members, with significantly lower potency against the second bromodomain (BD2), showcasing its remarkable selectivity.
Table 1: In Vitro Activity of this compound against BET Bromodomains (TR-FRET Assay)
| Target | pIC50 | IC50 (nM) | Selectivity (BD1 vs. BD2) |
| BRD2 BD1 | 7.0 | 100 | >100-fold |
| BRD2 BD2 | <4.7 | >20,000 | |
| BRD3 BD1 | 6.8 | 158 | >100-fold |
| BRD3 BD2 | <4.7 | >20,000 | |
| BRD4 BD1 | 7.5 | 32 | >1000-fold |
| BRD4 BD2 | <4.5 | >31,623 | |
| BRDT BD1 | 6.2 | 631 | >20-fold |
| BRDT BD2 | <4.9 | >12,589 |
Data sourced from a mutant TR-FRET assay.
Table 2: Dissociation Constants (Kd) and Selectivity from BROMOscan and Chemoproteomics
| Target | BROMOscan pKd | BROMOscan Selectivity (BD1 vs. BD2) | Chemoproteomics pKd | Chemoproteomics Selectivity (BD1 vs. BD2) |
| BRD2 BD1 | 7.7 | 1200-fold | 8.4 | >6000-fold |
| BRD2 BD2 | 4.6 | <4.6 | ||
| BRD3 BD1 | 7.8 | 1200-fold | 8.4 | 1600-fold |
| BRD3 BD2 | 4.7 | 5.2 | ||
| BRD4 BD1 | 7.7 | 1300-fold | 8.2 | >3000-fold |
| BRD4 BD2 | 4.5 | <4.7 | ||
| BRDT BD1 | 7.7 | 1000-fold | 8.0 | >3000-fold |
| BRDT BD2 | 4.7 | <4.5 |
Selectivity Against Non-BET Bromodomains
This compound exhibits high selectivity for BET BD1 over other bromodomain-containing proteins. In a BROMOscan panel, the most significant off-target interactions were observed with the second bromodomain of TAF1 and TAF1L.
Table 3: Activity of this compound Against Selected Non-BET Bromodomains
| Target | BROMOscan pKd | In-house FRET pIC50 |
| TAF1 BD2 | 7.3 | 5.0 |
| TAF1L BD2 | 6.4 | Not Reported |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is employed to measure the binding affinity of this compound to isolated BET bromodomains.
Methodology:
-
Reagents: Recombinant GST-tagged BET bromodomain proteins (BD1 or BD2), biotinylated histone H4 peptide (acetylated), Europium-labeled anti-GST antibody (donor), and Streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
The BET bromodomain protein, biotinylated histone peptide, and this compound (at varying concentrations) are incubated together in an assay buffer.
-
Europium-labeled anti-GST antibody and Streptavidin-conjugated acceptor are added.
-
The plate is incubated to allow for binding and FRET signal development.
-
-
Detection: The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).
-
Data Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.
Cellular Target Engagement: Inhibition of LPS-Induced Cytokine Release in Whole Blood
This assay assesses the ability of this compound to modulate inflammatory responses in a cellular context.
Methodology:
-
Sample: Freshly drawn human whole blood.
-
Procedure:
-
Whole blood is treated with various concentrations of this compound or vehicle control (DMSO).
-
The blood is then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Samples are incubated for a defined period (e.g., 24 hours) at 37°C.
-
-
Detection: The concentration of pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6), in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[4][5][6]
-
Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of cytokine production.
Cell Viability/Proliferation Assay
This assay determines the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Lines: A relevant cancer cell line (e.g., a hematological malignancy cell line known to be dependent on BET proteins).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere (if applicable).
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
-
Detection: Cell viability is assessed using a metabolic assay such as MTS or CellTiter-Glo, which measures the metabolic activity of viable cells.
-
Data Analysis: The percentage of cell viability relative to vehicle-treated controls is calculated, and IC50 values are determined.
Visualizations
Caption: BET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Logical relationship of this compound's selective BD1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. med.virginia.edu [med.virginia.edu]
- 3. pnas.org [pnas.org]
- 4. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 6. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK789 in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Inhibition of BET Bromodomain 1
GSK789 is a potent, cell-permeable small molecule that functions as a highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin.[3] By binding to these acetylated histones, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.
This compound's mechanism of action lies in its ability to competitively bind to the acetyl-lysine binding pocket of BD1, preventing the engagement of BET proteins with chromatin. This displacement of BET proteins from gene promoters and enhancers leads to a downstream modulation of gene transcription. A key feature of this compound is its remarkable selectivity for BD1 over BD2, which is over 1000-fold.[4] This specificity allows for a more targeted approach to modulating BET protein function compared to pan-BET inhibitors that target both bromodomains.
Quantitative Analysis of this compound's Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory concentration (IC50) and dissociation constants (Kd) against the bromodomains of the BET family proteins.
| Target | Assay Type | IC50 (nM) | Selectivity (over BD2) | Reference |
| BRD4 BD1 | TR-FRET | 20 | >1500-fold | [1] |
| BRD4 BD1 | AlphaScreen | 32 | >1000-fold |
Table 1: Inhibitory Concentration (IC50) of this compound against BRD4 Bromodomains.
| BET Protein | Bromodomain | Dissociation Constant (Kd) (nM) |
| BRD2 | BD1 | 16 |
| BRD3 | BD1 | 20 |
| BRD4 | BD1 | 16 |
| BRDT | BD1 | 20 |
| BRD2 | BD2 | >10,000 |
| BRD3 | BD2 | >10,000 |
| BRD4 | BD2 | >10,000 |
| BRDT | BD2 | >10,000 |
Table 2: Binding Affinity (Kd) of this compound for BET Family Bromodomains (Determined by BROMOscan). [4]
Impact on Key Signaling Pathways
The inhibition of BET protein function by this compound has significant downstream effects on critical signaling pathways that regulate inflammation, cell proliferation, and survival.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. The p65 subunit (RelA) of NF-κB can be acetylated, which facilitates its interaction with BRD4.[5] This interaction is crucial for the recruitment of the transcriptional machinery to NF-κB target genes. By inhibiting the BD1 of BRD4, this compound disrupts the BRD4-p65 interaction, leading to a reduction in the transcription of pro-inflammatory genes.[5] This does not affect the upstream signaling events such as the degradation of IκBα or the nuclear translocation of p65.[5]
References
- 1. This compound | BET BD1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK789: A Technical Guide to its Role in Modulating Immuno-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal domain (BET) family of proteins.[1] This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action in modulating immuno-inflammatory pathways. We will delve into its selectivity profile, its effects on cytokine production, and the downstream signaling events it influences. This document summarizes key quantitative data, details experimental protocols for relevant assays, and provides visualizations of the underlying molecular pathways to support further research and drug development efforts in the field of immuno-inflammation.
Introduction: Targeting BET Proteins in Inflammation
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers".[2][3] They play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[2][3] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby controlling the expression of genes involved in a wide array of cellular processes, including cell cycle progression and inflammation.[4]
Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins, have shown significant efficacy in preclinical models of oncology and immuno-inflammatory diseases.[1][5] However, their clinical development has been hampered by on-target toxicities.[1][5] This has spurred the development of domain-selective inhibitors, such as this compound, which selectively targets BD1. The hypothesis is that selective inhibition of BD1 may retain the desired anti-inflammatory efficacy while mitigating the side effects associated with pan-BET inhibition.[1] this compound offers a valuable tool to dissect the specific functions of BD1 in immuno-inflammatory responses.[6][1]
This compound: Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This selective inhibition prevents the tethering of BET proteins to chromatin at inflammatory gene loci.[1] Consequently, the recruitment of the transcriptional elongation complex, Positive Transcription Elongation Factor b (P-TEFb), is disrupted, leading to a suppression of transcriptional elongation and a reduction in the expression of key pro-inflammatory genes.[7] A critical downstream target of this mechanism is the NF-κB signaling pathway, a master regulator of inflammation.[8][9] By inhibiting BET-mediated transcription of NF-κB target genes, this compound effectively dampens the inflammatory cascade.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of this compound in suppressing inflammatory gene transcription.
Quantitative Data
The following tables summarize the key in vitro and cellular activity of this compound.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Assay Type | pIC50 | IC50 (nM) | Selectivity vs. BD2 | Reference |
| BRD2 BD1 | TR-FRET | 7.9 | 13 | ~1000-fold | [1] |
| BRD3 BD1 | TR-FRET | 8.1 | 8 | >1000-fold | [1] |
| BRD4 BD1 | TR-FRET | 8.2 | 6 | >1000-fold | [1] |
| BRDT BD1 | TR-FRET | 7.8 | 16 | >1000-fold | [1] |
| BRD2 BD2 | TR-FRET | <5 | >10000 | - | [1] |
| BRD3 BD2 | TR-FRET | <5 | >10000 | - | [1] |
| BRD4 BD2 | TR-FRET | <5 | >10000 | - | [1] |
| BRDT BD2 | TR-FRET | <5 | >10000 | - | [1] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Cellular Activity of this compound in Immuno-inflammatory Assays
| Cell Line / System | Stimulant | Readout | pIC50 | IC50 (nM) | Reference |
| Human Whole Blood | LPS | MCP-1 release | 7.1 | 79 | [10] |
| Human Whole Blood | LPS | IL-6 release | 6.8 | 158 | [1] |
| Human PBMC | PHA | IL-17A release | 6.5 | 316 | [1] |
| THP-1 cells | LPS | IL-6 production | 6.9 | 126 | [1] |
LPS: Lipopolysaccharide; MCP-1: Monocyte Chemoattractant Protein-1; IL-6: Interleukin-6; PBMC: Peripheral Blood Mononuclear Cells; PHA: Phytohaemagglutinin; IL-17A: Interleukin-17A.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TR-FRET Binding Assay for BET Bromodomains
This assay measures the binding affinity of this compound to isolated BET bromodomains.
-
Materials:
-
His-tagged recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT).
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5/8/12/16ac).
-
LanthaScreen™ Eu-anti-His-Tag Antibody (Thermo Fisher Scientific).
-
Streptavidin-Allophycocyanin (APC) conjugate.
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Prepare assay mix containing the Eu-anti-His-Tag antibody and the respective His-tagged BET bromodomain protein in assay buffer. Incubate for 30 minutes at room temperature.
-
Add this compound at various concentrations to the wells of a 384-well microplate.
-
Add the pre-incubated protein-antibody mix to the wells.
-
Add a mixture of the biotinylated histone peptide and Streptavidin-APC to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and plot against the logarithm of the inhibitor concentration.
-
Determine the pIC50 value from the resulting sigmoidal dose-response curve using a four-parameter fit.
-
LPS-Induced Cytokine Release in Human Whole Blood
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a physiologically relevant ex vivo system.
-
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound serially diluted in DMSO.
-
RPMI 1640 medium.
-
ELISA kits for human MCP-1 and IL-6.
-
-
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add this compound at various concentrations to the wells of a 96-well plate.
-
Add the diluted whole blood to the wells.
-
Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Measure the concentration of MCP-1 and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the inhibitor concentration and determine the pIC50 value.
-
Below is a diagram illustrating the experimental workflow for the LPS-induced cytokine release assay.
Caption: Workflow for the human whole blood cytokine release assay.
Conclusion
This compound is a highly selective and potent inhibitor of the first bromodomain of BET proteins. Its ability to modulate immuno-inflammatory pathways, primarily through the suppression of pro-inflammatory gene transcription, makes it an invaluable tool for biomedical research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and researchers to further investigate the therapeutic potential of selective BD1 inhibition in a range of inflammatory and autoimmune diseases. Future studies should focus on evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of disease to pave the way for potential clinical applications.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 5. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK3 differentially modulates NF-kappaB, CREB, AP-1 and beta-catenin signaling in hepatocytes, but fails to promote TNF-alpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: Unpacking the BD1 Selectivity of GSK789
A Technical Guide for Drug Discovery Professionals
The selective inhibition of individual bromodomains within the Bromodomain and Extra-Terminal (BET) family of proteins represents a nuanced and powerful strategy in therapeutic development. GSK789, a potent and highly selective inhibitor of the first bromodomain (BD1) of BET proteins (BRD2, BRD3, BRD4, and BRDT), exemplifies this approach. Its profound selectivity for BD1 over the second bromodomain (BD2) offers a distinct pharmacological profile, paving the way for targeted therapies with potentially improved efficacy and safety. This technical guide provides an in-depth analysis of the significance of this compound's BD1 selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular and cellular mechanisms.
Quantitative Analysis of this compound's Selectivity
The remarkable selectivity of this compound for BD1 over BD2 has been quantified through various biophysical and biochemical assays. The data consistently demonstrates a significant affinity preference for the first bromodomain across all BET family members.
| Target Protein | Assay Type | BD1 Affinity | BD2 Affinity | Fold Selectivity (BD1 vs. BD2) |
| BRD2 | TR-FRET (pIC50) | 7.0 | 4.7 | ~200 |
| BROMOscan (pKd) | 7.7 | 4.6 | ~1200 | |
| BRD3 | TR-FRET (pIC50) | 6.8 | 4.7 | ~125 |
| BROMOscan (pKd) | 7.8 | 4.7 | ~1200 | |
| BRD4 | TR-FRET (pIC50) | 7.5 | 4.5 | ~1000 |
| BROMOscan (pKd) | 7.7 | 4.5 | ~1300 | |
| BRDT | TR-FRET (pIC50) | 6.2 | 4.9 | ~20 |
| BROMOscan (pKd) | 7.7 | 4.7 | ~1000 |
Note: pIC50 and pKd are negative logarithms of the IC50 and Kd values, respectively. A higher value indicates greater potency. Fold selectivity is an approximation based on the difference in pIC50 or pKd values.
The Significance of BD1-Selective Inhibition
The differential roles of BD1 and BD2 in gene regulation underscore the importance of selective inhibition. BD1 is primarily implicated in the maintenance of steady-state gene expression and the transcription of key oncogenes, such as MYC.[1][2] In contrast, BD2 plays a more prominent role in the rapid, stimulus-induced expression of inflammatory genes.[1][3]
This functional dichotomy suggests that BD1-selective inhibitors like this compound may be particularly effective in oncology, mirroring the effects of pan-BET inhibitors in cancer models, while potentially mitigating inflammatory side effects associated with BD2 inhibition.[1][3]
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK789 on Chromatin Engagement of BET Proteins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and highly selective chemical probe that targets the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. These epigenetic readers play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to chromatin[1][4]. Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammatory conditions. Unlike pan-BET inhibitors that target both BD1 and BD2, the selectivity of this compound for BD1 offers a valuable tool to dissect the specific functions of this domain in chromatin biology and its potential as a therapeutic target[2]. This technical guide provides an in-depth analysis of this compound's effect on the chromatin binding of BET proteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action
BET proteins anchor to chromatin through their bromodomains, which act as "readers" of acetylated histone marks. This interaction is a critical step in the recruitment of transcription factors and the formation of active transcription hubs. This compound, by competitively binding to the acetyl-lysine binding pocket of BD1, effectively displaces BET proteins from their chromatin tethering points. This disruption of BET protein localization leads to a downstream cascade of events, including alterations in chromatin accessibility and modulation of gene expression.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Activity of this compound against BET Bromodomains
| Target | Assay Format | pIC50 | IC50 (nM) |
| BRD2 BD1 | TR-FRET | 7.8 | 16 |
| BRD3 BD1 | TR-FRET | 7.7 | 20 |
| BRD4 BD1 | TR-FRET | 7.8 | 16 |
| BRDT BD1 | TR-FRET | 7.7 | 20 |
| BRD2 BD2 | TR-FRET | < 4.5 | > 30,000 |
| BRD3 BD2 | TR-FRET | < 4.5 | > 30,000 |
| BRD4 BD2 | TR-FRET | < 4.5 | > 30,000 |
| BRDT BD2 | TR-FRET | < 4.5 | > 30,000 |
Data compiled from publicly available information.
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 125 |
| HL-60 | Acute Promyelocytic Leukemia | 390 |
| THP-1 | Acute Monocytic Leukemia | 258 |
Data sourced from EUbOPEN[1].
Experimental Protocols
To investigate the effect of this compound on the chromatin binding of BET proteins, several key experimental techniques can be employed.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method to determine the genome-wide localization of a protein of interest. In the context of this compound, this technique can be used to map the binding sites of BET proteins (e.g., BRD4) across the genome and assess how these binding patterns are altered upon treatment with the inhibitor.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a confluence of 80-90%. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 1-24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4).
-
Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility. It can be used to assess the residence time of fluorescently-tagged BET proteins on chromatin and how this is affected by this compound. A faster fluorescence recovery after photobleaching indicates a more dynamic and less stably bound protein population.
Detailed Protocol:
-
Cell Line Generation: Generate a stable cell line expressing a BET protein (e.g., BRD4) fused to a fluorescent protein (e.g., GFP).
-
Cell Culture and Plating: Plate the cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat the cells with this compound or DMSO prior to imaging.
-
Image Acquisition: Using a confocal microscope, acquire pre-bleach images of the fluorescently-tagged BET protein within the nucleus.
-
Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Post-Bleach Imaging: Acquire a time-lapse series of images of the bleached region to monitor the recovery of fluorescence as unbleached protein molecules diffuse into the ROI.
-
Data Analysis: Quantify the fluorescence intensity in the bleached region over time. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½), which are inversely related to the strength of chromatin binding.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a method for mapping chromatin accessibility genome-wide. By assessing changes in the chromatin landscape upon this compound treatment, researchers can infer the downstream consequences of BET protein displacement on gene regulation.
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with this compound or DMSO as described for ChIP-seq.
-
Cell Lysis and Transposition: Harvest a small number of cells (e.g., 50,000) and lyse them to isolate nuclei. Immediately treat the nuclei with a hyperactive Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters into accessible regions of chromatin.
-
DNA Purification: Purify the transposed DNA.
-
Library Amplification: Amplify the library using PCR.
-
Sequencing and Data Analysis: Perform paired-end sequencing and analyze the data to identify regions of open chromatin. Compare the accessibility profiles of this compound-treated and control cells to identify differential accessible regions.
Expected Outcomes and Interpretation
Treatment of cells with this compound is expected to lead to a significant reduction in the chromatin occupancy of BET proteins, particularly at active gene promoters and enhancers. This can be quantified by a decrease in the number and intensity of ChIP-seq peaks for proteins like BRD4. FRAP experiments would be expected to show a faster fluorescence recovery for GFP-tagged BET proteins in the presence of this compound, indicating a more transient interaction with chromatin. Downstream, ATAC-seq analysis may reveal changes in chromatin accessibility at BET protein binding sites, which can be correlated with changes in gene expression as measured by RNA-seq.
Conclusion
This compound serves as a critical tool for elucidating the specific roles of the first bromodomain of BET proteins in chromatin regulation. By employing techniques such as ChIP-seq, FRAP, and ATAC-seq, researchers can gain a detailed understanding of how this compound modulates the interaction of BET proteins with the genome, ultimately influencing transcriptional programs. The methodologies and data presented in this guide provide a framework for the continued investigation of BD1-selective inhibitors and their therapeutic potential.
References
In-Depth Technical Guide: Antitumor Properties of GSK789, a Selective BET Bromodomain 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK789 is a potent, cell-permeable chemical probe that acts as a highly selective inhibitor of the first bromodomain (BD1) of the Bromodain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, and BRD4). By selectively targeting BD1, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene transcription critical for cancer cell proliferation and survival. This guide provides a comprehensive overview of the preclinical antitumor properties of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.
Introduction
The BET family of proteins are epigenetic readers that play a crucial role in regulating gene expression. Their dysregulation is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains, have shown promise in clinical trials but are also associated with toxicities. The development of domain-selective inhibitors like this compound, which preferentially targets BD1, offers a potential strategy to separate therapeutic efficacy from adverse effects. Evidence suggests that BD1 is the primary driver of the anticancer effects of pan-BET inhibitors.[1] This document details the preclinical profile of this compound as a selective BD1 inhibitor with antitumor potential.
Mechanism of Action: Selective BET BD1 Inhibition
This compound exerts its antitumor effects by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This selective inhibition prevents the recruitment of BET proteins to chromatin, thereby downregulating the transcription of key oncogenes, most notably MYC. The transcription of MYC, a master regulator of cell proliferation and survival, is highly dependent on BRD4, a member of the BET family. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, BET inhibitors are known to modulate the NF-κB signaling pathway, which is constitutively active in many cancers and promotes inflammation and cell survival.
Signaling Pathway of this compound's Antitumor Activity
Quantitative Data
The following tables summarize the in vitro biochemical and cellular activities of this compound.
Table 1: In Vitro Biochemical Activity of this compound
| Target | Assay Format | pIC50 | IC50 (nM) | Selectivity over BRD4 BD2 |
| BRD4 BD1 | TR-FRET | 7.5 | 32 | ~1000-fold |
| BRD2 BD1 | TR-FRET | 7.0 | 100 | ~200-fold |
| BRD3 BD1 | TR-FRET | 6.8 | 158 | ~125-fold |
| BRDT BD1 | TR-FRET | 6.2 | 631 | ~20-fold |
Data compiled from publicly available information.
Table 2: BROMOscan Dissociation Constants (Kd) of this compound
| Bromodomain | Kd (nM) | Selectivity over BRD4 BD2 |
| BRD4 BD1 | 20 | ~1300-fold |
| BRD2 BD1 | 20 | ~1200-fold |
| BRD3 BD1 | 16 | ~1200-fold |
| BRDT BD1 | 20 | ~1000-fold |
| BRD4 BD2 | >26,000 | - |
| BRD2 BD2 | >24,000 | - |
| BRD3 BD2 | >26,000 | - |
| BRDT BD2 | >20,000 | - |
BROMOscan data demonstrates high selectivity for the first bromodomain of the BET family.
Table 3: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 125 |
| HL-60 | Acute Promyelocytic Leukemia | 390 |
| THP-1 | Acute Monocytic Leukemia | 258 |
Cell viability was assessed after 72 hours of treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding affinity of this compound to isolated BET bromodomains.
Experimental Workflow: TR-FRET Assay
References
Preliminary Studies on GSK789 in Autoimmune Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. In the context of autoimmune diseases, BET proteins are implicated in the transcription of pro-inflammatory cytokines and other mediators of the immune response. Therefore, inhibition of these proteins presents a promising therapeutic strategy.
This technical guide provides an in-depth overview of the core principles and methodologies for conducting preliminary studies on this compound in preclinical autoimmune models. While specific in vivo efficacy data for this compound in autoimmune models is not extensively available in the public domain, this document outlines the expected experimental frameworks, data presentation, and underlying signaling pathways based on the known mechanism of action of BD1-selective BET inhibitors.
Core Mechanism of Action: BET Inhibition
The therapeutic rationale for using BET inhibitors in autoimmune diseases stems from their ability to suppress the expression of key inflammatory genes. BET proteins, particularly BRD4, are crucial for the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as other molecules involved in immune cell activation and differentiation. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, inhibitors like this compound prevent their association with chromatin, leading to a downregulation of target gene transcription.
Recent studies have highlighted a functional divergence between the two tandem bromodomains of BET proteins, BD1 and BD2. While both domains are involved in chromatin binding, they appear to regulate different sets of genes. Notably, research suggests that selective inhibition of BD2 may be more effective in models of inflammation and autoimmune disease, whereas BD1 inhibition shows more promise in oncology. This distinction is critical when evaluating the potential of a BD1-selective inhibitor like this compound in the context of autoimmunity.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that could be generated from preclinical studies of this compound in common autoimmune models. Note: This data is hypothetical and intended for demonstrative purposes to guide experimental design and data analysis.
Table 1: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Arthritis Score (Day 35) | Paw Swelling (mm, change from baseline) | Histological Score (Inflammation, Pannus, Erosion) |
| Vehicle Control | - | 4.5 ± 0.8 | 1.8 ± 0.3 | 3.8 ± 0.5 |
| This compound | 3 | 3.2 ± 0.6 | 1.3 ± 0.2 | 2.9 ± 0.4 |
| This compound | 10 | 2.1 ± 0.4 | 0.8 ± 0.1 | 1.7 ± 0.3 |
| This compound | 30 | 1.5 ± 0.3 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| Dexamethasone | 1 | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.5 ± 0.1 |
Table 2: Effect of this compound on Cytokine Levels in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Dose (mg/kg, i.p., daily) | Serum IL-17A (pg/mL) | Serum IFN-γ (pg/mL) | Spinal Cord TNF-α mRNA (fold change) |
| Vehicle Control | - | 150 ± 25 | 220 ± 30 | 5.2 ± 0.9 |
| This compound | 10 | 95 ± 18 | 160 ± 22 | 3.1 ± 0.6 |
| This compound | 30 | 60 ± 12 | 110 ± 15 | 1.8 ± 0.4 |
| Fingolimod | 0.5 | 45 ± 10 | 85 ± 12 | 1.2 ± 0.3 |
Experimental Protocols
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the prophylactic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Dexamethasone (positive control)
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, administer a booster injection of 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Randomize mice into treatment groups (n=10 per group).
-
From day 21 to day 35, administer this compound (e.g., 3, 10, 30 mg/kg), vehicle, or dexamethasone (1 mg/kg) daily via intraperitoneal (i.p.) injection.
-
-
Assessment:
-
Monitor mice daily for signs of arthritis starting from day 21.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
On day 35, euthanize mice and collect paws for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.
-
Collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Murine Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle
-
Fingolimod (positive control)
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA.
-
Administer 200 ng of PTX in PBS intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Begin treatment upon the first signs of clinical symptoms (typically around day 10-12).
-
Administer this compound (e.g., 10, 30 mg/kg), vehicle, or fingolimod (0.5 mg/kg) daily via i.p. injection for 21 days.
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Record body weight daily.
-
At the end of the treatment period, collect spinal cords for histological analysis (Luxol fast blue and H&E staining) to assess demyelination and immune cell infiltration.
-
Isolate splenocytes for ex vivo restimulation with MOG35-55 and subsequent analysis of T-cell proliferation and cytokine production (e.g., intracellular cytokine staining for IFN-γ and IL-17A).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: BET inhibition signaling pathway in autoimmunity.
References
Methodological & Application
Application Notes and Protocols for GSK789 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that recognize and bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3][4] By selectively inhibiting the BD1 domain, this compound displaces BET proteins from chromatin, leading to the modulation of transcriptional programs involved in cancer and inflammation.[1][5] this compound exhibits significant antitumor and immunomodulatory effects, making it a valuable tool for investigating the biological functions of BET bromodomains and for potential therapeutic development.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its anti-proliferative and cytokine-modulating activities.
Data Presentation
The following tables summarize the in vitro activity of this compound in various cell lines and assays.
Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 125 |
| THP-1 | Acute Monocytic Leukemia | 258 |
| HL-60 | Acute Promyelocytic Leukemia | 390 |
Table 2: Inhibitory Activity of this compound on Cytokine Release [4]
| Cytokine | IC50 (µM) |
| TNF-alpha | 0.87 |
| MCP-1 | 0.67 |
| IL-6 | 3.55 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro characterization.
References
Application Notes and Protocols for GSK789 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making them attractive targets for cancer therapy.[2][3] this compound's selectivity for BD1 offers a tool to dissect the specific functions of this domain in cancer biology. These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, covering experimental design, detailed protocols, and data presentation.
Mechanism of Action: The BET Signaling Pathway
BET proteins are critical components of the transcriptional machinery. They bind to acetylated lysine residues on histones and transcription factors, recruiting transcriptional complexes to specific gene promoters and enhancers. This action facilitates the expression of genes involved in cell proliferation, survival, and inflammation. This compound, by selectively inhibiting the BD1 domain of BET proteins, displaces them from chromatin. This leads to the transcriptional suppression of key oncogenes and pro-inflammatory pathways, including c-Myc, NF-κB, and JAK/STAT signaling pathways, thereby inhibiting tumor growth and modulating the tumor microenvironment.[4][5][6]
Caption: this compound inhibits the BD1 domain of BET proteins, preventing their binding to acetylated histones and subsequent recruitment of the transcriptional machinery. This leads to the downregulation of oncogenes like c-Myc and a reduction in tumor cell proliferation and survival.
Data Presentation
Quantitative data from in vivo xenograft studies should be meticulously recorded and presented for clear interpretation and comparison between treatment groups.
Table 1: Summary of In Vivo Dosing and Efficacy Data for BET Inhibitors
| Compound | Dosage | Administration Route | Dosing Schedule | Vehicle | Tumor Model | Efficacy Summary | Reference |
| This compound | 10 mg/kg | Intraperitoneal (IP) | To be determined by researcher (e.g., Daily) | To be determined by researcher (e.g., 10% HP-β-CD in sterile water) | Various Xenografts | Preclinical antitumor effects demonstrated. | General BET inhibitor knowledge |
| (+)-JQ1 | 50 mg/kg | Intraperitoneal (IP) | Daily for 21-28 days | 10% (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water with 10% DMSO | Pancreatic Ductal Adenocarcinoma PDX | Inhibition of tumor growth by 40-62% compared to vehicle.[2] | [2] |
| (+)-JQ1 | 50 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks | Not specified | Childhood Sarcoma Xenografts | Significant inhibition of tumor growth.[2] | [2] |
| (+)-JQ1 | 50 mg/kg | Intraperitoneal (IP) | Daily | Not specified | NUT Midline Carcinoma Xenografts | Marked reduction in FDG uptake and tumor growth.[2][7] | [2][7] |
Table 2: Example of Tumor Growth Inhibition (TGI) Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Day 21 (mm³) ± SEM | TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 8 | 150 ± 15 | 1200 ± 120 | 0 | +5 ± 2 |
| This compound (10 mg/kg) | 8 | 152 ± 14 | 450 ± 50 | 62.5 | -2 ± 1.5 |
Experimental Protocols
The following protocols provide a detailed methodology for a typical mouse xenograft study with this compound. These should be adapted based on the specific cell line, mouse strain, and institutional guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from established methods for the in vivo delivery of similar small molecule inhibitors, such as (+)-JQ1.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), sterile
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
-
-
Prepare Vehicle Solution:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile water. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of sterile water.
-
Stir until the HP-β-CD is completely dissolved. This solution can be stored at 4°C.
-
-
Prepare Final Dosing Solution (on the day of injection):
-
Thaw an aliquot of the this compound stock solution.
-
To achieve a final dosing concentration of 1 mg/mL for a 10 mg/kg dose in a 20g mouse (assuming a 200 µL injection volume), dilute the stock solution.
-
For example, to prepare 1 mL of the final dosing solution, add 980 µL of the 10% HP-β-CD vehicle to a sterile tube.
-
While vortexing, slowly add 20 µL of the 50 mg/mL this compound stock solution to the vehicle.
-
The final concentration of this compound will be 1 mg/mL, and the final concentration of DMSO will be 2%.
-
Sterile filter the final solution using a 0.22 µm syringe filter before injection.
-
Protocol 2: Mouse Xenograft Model and this compound Treatment
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Cancer cell line of interest
-
Sterile phosphate-buffered saline (PBS) or serum-free media
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-30 gauge for injection, appropriate gauge for dosing)
-
Calipers
-
Animal balance
-
Appropriate personal protective equipment (PPE)
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution (10% HP-β-CD with corresponding DMSO concentration)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free media at the desired concentration (e.g., 1-5 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Weigh each mouse before dosing to calculate the precise injection volume.
-
Administer the prepared this compound formulation or vehicle control to the mice via intraperitoneal (IP) injection.
-
A typical dosing schedule to start with is daily administration.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weights 2-3 times per week.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowable size as per institutional guidelines), euthanize the mice.
-
Tumors and other relevant tissues can be harvested for further analysis (e.g., pharmacodynamics, histology).
-
Caption: A typical workflow for an in vivo mouse xenograft study evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK789 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent, cell-permeable, and highly selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal (BET) family of proteins.[1][2][3][4] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5][6] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.[5][7] By selectively inhibiting the BD1 domain, this compound disrupts the interaction of BET proteins with chromatin, leading to modulation of gene expression.[8] This activity gives this compound demonstrated anti-tumor, anti-inflammatory, and immunomodulatory effects in vitro.[1][8]
These application notes provide recommended starting concentrations for cell-based assays, detailed protocols for common experimental setups, and a summary of key in vitro data for this compound.
Data Presentation: In Vitro Activity and Recommended Assay Concentrations
The following table summarizes the key in vitro potency and recommended starting concentrations for this compound in cell-based assays. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
| Parameter | Value | Assay Type | Target | Source |
| Recommended Starting Concentration | Up to 1 µM | General Cell-Based Assays | BET BD1 | [5] |
| Recommended Dilution Strategy | 9-point curve, 1/3 serial dilutions starting from 1 µM | General Cell-Based Assays | BET BD1 | [5] |
| Alternative Recommended Concentration | Up to 10 µM | General Cell-Based Assays | BET BD1 | [6] |
| BRD4 BD1 IC50 | 32 nM | TR-FRET Assay | BRD4 BD1 | [9] |
| BRD2 BD1 IC50 | 100 nM | TR-FRET Assay | BRD2 BD1 | [6] |
Signaling Pathway
This compound exerts its effects by inhibiting the binding of BET proteins to acetylated histones, thereby preventing the recruitment of transcriptional machinery and subsequent gene expression. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Experimental Protocols
Cell Proliferation Assay (e.g., using MTS or CellTiter-Glo®)
This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
This compound (and a negative control compound, GSK791, if available)[5]
-
Cancer cell line of interest (e.g., a human leukemia cell line)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM down, using 1/3 serial dilutions as a starting point.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate at room temperature for 10 minutes. Measure the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cytokine Release Assay (e.g., IL-6 or MCP-1 ELISA)
This protocol is designed to measure the immunomodulatory effects of this compound by quantifying the inhibition of cytokine release from stimulated immune cells.
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-6 or MCP-1)
-
Plate reader for ELISA
Procedure:
-
Cell Seeding:
-
Isolate PBMCs or culture the immune cell line.
-
Seed cells at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate in 100 µL of complete medium.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in culture medium.
-
Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL). Include a non-stimulated control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Perform the ELISA according to the manufacturer's instructions to measure the concentration of the cytokine in the supernatants.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating this compound in a cell-based assay.
Caption: A generalized workflow for in vitro cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK789 in ChIP-seq Analysis of BRD4
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that plays a pivotal role in regulating gene expression.[1][2][3][4] It recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci to facilitate transcription.[4] BRD4 is particularly enriched at super-enhancers, which are clusters of enhancers that drive the expression of key oncogenes and cell identity genes.[2] Consequently, BRD4 has emerged as a promising therapeutic target in various diseases, including cancer.[2][4]
GSK789 is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the BET protein family, including BRD4.[5][6][7] It exhibits approximately 1000-fold greater affinity for BD1 over the second bromodomain (BD2).[8] This selectivity offers a refined tool to probe the specific functions of BD1 in BRD4-mediated gene regulation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide binding sites of DNA-associated proteins.[9][10] The application of this compound in conjunction with BRD4 ChIP-seq allows researchers to investigate the impact of selective BD1 inhibition on BRD4's chromatin occupancy and its subsequent effects on gene transcription.
This document provides detailed protocols and application notes for utilizing this compound in the ChIP-seq analysis of BRD4. While direct quantitative ChIP-seq data for this compound is not yet publicly available, we have included representative data from studies using the well-characterized pan-BET inhibitor, JQ1, to illustrate the expected outcomes. JQ1, like this compound, displaces BRD4 from chromatin, and therefore, its effects on BRD4 binding in ChIP-seq are expected to be analogous.[3][11][12][13]
Mechanism of Action
BRD4 utilizes its two bromodomains, BD1 and BD2, to bind to acetylated histones, tethering itself to chromatin. This binding is a prerequisite for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation.[1][3] this compound, by competitively binding to the BD1 domain of BRD4, prevents its association with acetylated histones. This displacement of BRD4 from chromatin, particularly at enhancers and promoters, leads to a reduction in the transcription of its target genes.[2]
Signaling Pathway of BRD4 Inhibition
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 is a Histone Acetyltransferase that Evicts Nucleosomes from Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogating Histone Acetylation and BRD4 as Mitotic Bookmarks of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sopachem.com [sopachem.com]
- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 9. BET Bromodomain Inhibition as a Therapeutic Strategy in Ovarian Cancer by Downregulating FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using GSK789 for RT-qPCR Validation of Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and highly selective, cell-permeable inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene loci. This compound selectively occupies the BD1 pocket, leading to the displacement of BET proteins from chromatin and subsequent modulation of target gene expression.[3] This targeted inhibition has shown potential therapeutic utility in oncology and immuno-inflammatory diseases.
The validation of target gene modulation is a critical step in understanding the mechanism of action of compounds like this compound. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurate and sensitive quantification of mRNA levels of specific genes. This document provides detailed protocols for the use of this compound in cell-based assays and the subsequent validation of target gene expression using RT-qPCR.
Signaling Pathway Modulated by this compound
This compound, as a selective BET-BD1 inhibitor, primarily impacts gene transcription programs regulated by BET proteins. Two of the most well-characterized pathways affected by BET inhibitors are the MYC and NF-κB signaling cascades.
-
MYC Pathway: The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and apoptosis. Their expression is frequently dysregulated in cancer. BRD4, a key member of the BET family, is known to regulate the transcription of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, this compound can effectively suppress MYC transcription.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. BET proteins are involved in the transcriptional activation of numerous NF-κB target genes, including pro-inflammatory cytokines and chemokines. This compound can attenuate the inflammatory response by inhibiting the expression of these NF-κB-dependent genes.
Below is a diagram illustrating the mechanism of action of this compound.
Experimental Protocols
This section provides detailed protocols for treating cells with this compound and subsequently performing RT-qPCR to validate the expression of target genes.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., a human myeloid leukemia cell line) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Once cells have adhered and are actively dividing, replace the medium with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design and Validation: Design or obtain validated primers for the target genes of interest (e.g., MYC, FOSL1, IL6, TNFA) and at least two stable reference genes (e.g., GAPDH, ACTB, B2M). Primer efficiency should be determined by generating a standard curve and should be between 90% and 110%.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL, containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10 ng)
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from RT-qPCR experiments.
Table 1: Primer Sequences for RT-qPCR
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MYC | GCTGCTTAGACGCTGGATTT | GAGGTCATAGTTCCTGTTGGTG |
| FOSL1 | GAGAGGAACAAGCTGGAGCAG | CTTCTCCTTCTCCCTCCGTC |
| IL6 | AGG GCT CTT CGG CAA ATG TA | GAA GGA ATG CCC ATT AAC AAC A |
| TNFA | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Note: These primer sequences are examples and should be validated for your specific experimental system.
Table 2: Relative Gene Expression Changes Following this compound Treatment
| Treatment | Concentration | MYC Fold Change (± SD) | FOSL1 Fold Change (± SD) | IL6 Fold Change (± SD) | TNFA Fold Change (± SD) |
| Vehicle (DMSO) | - | 1.00 (± 0.05) | 1.00 (± 0.08) | 1.00 (± 0.12) | 1.00 (± 0.09) |
| This compound | 0.1 µM | 0.65 (± 0.04) | 0.72 (± 0.06) | 0.85 (± 0.10) | 0.88 (± 0.07) |
| This compound | 1 µM | 0.25 (± 0.03) | 0.41 (± 0.05) | 0.55 (± 0.08) | 0.62 (± 0.06) |
| This compound | 10 µM | 0.10 (± 0.02) | 0.20 (± 0.03) | 0.30 (± 0.05) | 0.38 (± 0.04) |
Data are presented as fold change relative to the vehicle control and represent the mean of three independent experiments ± standard deviation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the RT-qPCR data analysis.
References
Application Notes and Protocols for GSK789 Treatment in Primary Human Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK789, a selective inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) family of proteins, in primary human immune cell assays. Due to the limited availability of public data specifically for this compound, this document leverages data from the structurally and functionally similar BD1-selective inhibitor, GSK778 (also known as iBET-BD1), to provide relevant quantitative data and protocols. Both compounds were developed by GlaxoSmithKline and exhibit high selectivity for the BD1 bromodomain, making GSK778 an appropriate surrogate for initial experimental design.[1][2]
Introduction
This compound is a potent, cell-permeable small molecule that selectively targets the first bromodomain (BD1) of BET proteins (BRD2, BRD3, BRD4, and BRDT).[2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, particularly genes involved in inflammation and immune responses.[3][4] By selectively inhibiting BD1, this compound offers a tool to dissect the specific functions of this domain in immune cell regulation, potentially uncoupling therapeutic effects from toxicities associated with pan-BET inhibitors.[3][4] These notes provide protocols for evaluating the immunomodulatory effects of this compound on primary human immune cells.
Mechanism of Action
This compound, as a BET BD1-selective inhibitor, functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain of BET proteins. This prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby inhibiting the transcription of target genes. In immune cells, this mechanism has been shown to downregulate the expression of pro-inflammatory cytokines and other key immunomodulatory molecules.[3][4]
Signaling Pathway
Data Presentation
The following tables summarize the quantitative data for the BD1-selective inhibitor GSK778 in primary human immune cell assays. This data can be used as a reference for designing experiments with this compound.
Table 1: Inhibitory Activity of GSK778 on Cytokine Secretion in LPS-Stimulated Human PBMCs
| Cytokine | IC50 (nM) | Assay Conditions |
| IL-6 | 63.12 | LPS-stimulated primary human peripheral blood mononuclear cells (PBMCs) |
| CCL2 (MCP-1) | 50.12 | LPS-stimulated primary human peripheral blood mononuclear cells (PBMCs) |
Data sourced from Cayman Chemical product information for GSK778.[2]
Table 2: Effect of GSK778 on Activated Human Primary CD4+ T Cells
| Parameter | Effect | Concentration Range | Assay Conditions |
| Proliferation | Inhibition | 0.01-10 µM | Anti-CD3/CD28 stimulated human primary CD4+ T cells (72 hours) |
| IFNγ Production | Inhibition | 0.01-10 µM | Anti-CD3/CD28 stimulated human primary CD4+ T cells (72 hours) |
| IL-17A Production | Inhibition | 0.01-10 µM | Anti-CD3/CD28 stimulated human primary CD4+ T cells (72 hours) |
| IL-22 Production | Inhibition | 0.01-10 µM | Anti-CD3/CD28 stimulated human primary CD4+ T cells (72 hours) |
Data sourced from MedchemExpress product information for GSK778.[1]
Table 3: Comparative Activity of BD1 vs. BD2 Selective Inhibitors on Activated Human Primary CD4+ T Cells
| Compound | Target | Effect on Proliferation | Effect on Cytokine Production (IFNγ, IL-17A, IL-22) |
| GSK778 (iBET-BD1) | BD1 | Inhibition | Inhibition |
| GSK046 (iBET-BD2) | BD2 | No effect | Inhibition |
This comparison highlights the specific role of BD1 in T cell proliferation, while both domains appear to be involved in cytokine production.[3][5]
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in primary human immune cell assays.
Protocol 1: Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by human PBMCs stimulated with lipopolysaccharide (LPS).
Experimental Workflow
Materials:
-
This compound (dissolved in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for target cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C, 5% CO2. A typical starting concentration range for a BD1-selective inhibitor would be 1 nM to 10 µM.
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of target cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability in the remaining cell pellets to ensure that the observed effects on cytokine production are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: T Cell Activation and Proliferation Assay
Objective: To evaluate the effect of this compound on the activation and proliferation of primary human T cells.
Experimental Workflow
Materials:
-
This compound (dissolved in DMSO)
-
Primary human CD4+ or CD8+ T cells (isolated from PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (20 U/mL)
-
Anti-CD3/CD28 T cell activation beads or plate-bound antibodies
-
Proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
Flow cytometry antibodies for T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)
-
96-well U-bottom cell culture plates
Procedure:
-
T Cell Isolation: Isolate CD4+ or CD8+ T cells from PBMCs using negative selection magnetic beads.
-
Proliferation Dye Staining: Label the T cells with a proliferation dye according to the manufacturer's protocol.
-
Cell Plating: Plate the labeled T cells at a density of 1 x 10^5 cells/well in a 96-well U-bottom plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulation: Add anti-CD3/CD28 activation beads at a bead-to-cell ratio of 1:1 or culture in wells pre-coated with anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers and activation markers.
-
Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the proliferation dye. Activation is assessed by the expression of markers like CD25 and CD69.
-
-
Data Analysis: Quantify the percentage of proliferated cells and the mean fluorescence intensity (MFI) of activation markers for each condition.
Protocol 3: Modulation of PD-L1 Expression on Human Monocytes
Objective: To investigate the effect of this compound on the expression of the immune checkpoint ligand PD-L1 on primary human monocytes, with or without stimulation.
Experimental Workflow
Materials:
-
This compound (dissolved in DMSO)
-
Primary human monocytes (isolated from PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ (optional stimulant)
-
Flow cytometry antibodies for monocyte markers (e.g., CD14) and PD-L1
-
24-well cell culture plates
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using positive or negative selection magnetic beads.
-
Cell Plating: Plate monocytes at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Compound Treatment: Add this compound or vehicle control to the wells at desired concentrations.
-
Stimulation (Optional): To investigate the effect on induced PD-L1 expression, stimulate the cells with IFN-γ (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD14 and PD-L1.
-
Analyze the cells using a flow cytometer to determine the percentage of PD-L1 positive monocytes and the MFI of PD-L1 expression.
-
-
Data Analysis: Compare the PD-L1 expression levels between this compound-treated and vehicle-treated cells.
Conclusion
This compound, as a selective BD1 inhibitor, holds promise for targeted immunomodulation. The provided application notes and protocols, based on data from the closely related compound GSK778, offer a solid foundation for researchers to investigate the effects of this compound on primary human immune cells. These assays will enable the characterization of its dose-dependent effects on cytokine production, T cell function, and the expression of important immune regulatory molecules. Careful experimental design and data interpretation, keeping in mind the use of a surrogate compound for quantitative guidance, will be crucial for advancing our understanding of the therapeutic potential of selective BET bromodomain inhibition.
References
Application Note: Protocol for Assessing Cytokine Release in Response to GSK789
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK789 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression, including genes involved in inflammation and immunity. Due to its immunomodulatory properties, it is essential to characterize the effect of this compound on cytokine release from human immune cells to understand its potential therapeutic applications and to assess any risk of cytokine release syndrome (CRS). This document provides a detailed protocol for an in vitro assessment of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon treatment with this compound.
Principle
This protocol describes the isolation of PBMCs from whole blood, followed by in vitro stimulation in the presence of varying concentrations of this compound. The release of a panel of pro-inflammatory and anti-inflammatory cytokines into the cell culture supernatant is quantified using a multiplex immunoassay. This allows for a comprehensive assessment of the immunomodulatory effects of this compound.
Data Presentation
The quantitative data obtained from the cytokine analysis should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release from Activated PBMCs
| This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) | IL-1β (pg/mL) | IL-2 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | ||||||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| Positive Control | ||||||
| Negative Control |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Release from Activated PBMCs
| This compound Conc. (µM) | IL-10 (pg/mL) | IL-4 (pg/mL) | IL-13 (pg/mL) | TGF-β (pg/mL) |
| Vehicle Control | ||||
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| Positive Control | ||||
| Negative Control |
Experimental Protocols
Materials and Reagents
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) (Positive Control)
-
Phytohaemagglutinin (PHA) (Positive Control)
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based)
-
96-well cell culture plates, flat-bottom
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader for multiplex assay
Experimental Workflow Diagram
Caption: Experimental workflow for assessing cytokine release with this compound.
Step-by-Step Protocol
1. Preparation of Reagents
-
Complete RPMI Medium: Supplement RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete RPMI medium immediately before use. The final DMSO concentration in the cell culture should not exceed 0.1%.
-
Positive Controls: Prepare stock solutions of LPS (e.g., 1 mg/mL in sterile water) and PHA (e.g., 1 mg/mL in sterile PBS).
2. Isolation of Human PBMCs
-
Dilute fresh human whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI medium.
3. In Vitro Cell Stimulation
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
Prepare serial dilutions of this compound in complete RPMI medium at 2X the final desired concentrations (e.g., 20 µM, 2 µM, 0.2 µM, and 0.02 µM).
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Controls:
-
Vehicle Control: Add 100 µL of complete RPMI medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Positive Controls: Add 100 µL of complete RPMI medium containing a stimulating agent (e.g., LPS at a final concentration of 100 ng/mL or PHA at 5 µg/mL).
-
Unstimulated Control: Add 100 µL of complete RPMI medium.
-
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
4. Supernatant Collection and Cytokine Quantification
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Analyze the cytokine concentrations in the supernatant using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions. A typical panel would include TNF-α, IL-6, IFN-γ, IL-1β, IL-2, IL-8, IL-10, and IL-4.
Signaling Pathway Diagram
Caption: Putative signaling pathway for this compound-mediated modulation of cytokine production.
Expected Results
Based on the known function of BET inhibitors, it is anticipated that this compound will suppress the production of pro-inflammatory cytokines in a dose-dependent manner in stimulated PBMCs. Specifically, a reduction in TNF-α, IL-6, and other NF-κB-regulated cytokines is expected. The effect on anti-inflammatory cytokines such as IL-10 should also be evaluated to determine the overall immunomodulatory profile of this compound. The data will help to establish a therapeutic window and to identify potential biomarkers for monitoring the in vivo activity of the compound. Pan-BET inhibitors have been shown to suppress the production of pro-inflammatory proteins by macrophages.[2] A selective BD1 inhibitor, XL-126, demonstrated concentration-dependent inhibition of LPS-induced IL-6 production in murine macrophages.[3] Another BET inhibitor, I-BET-762, was found to suppress the production of GM-CSF and IL-17.[2] These findings suggest that this compound, as a selective BD1 inhibitor, is likely to exhibit anti-inflammatory properties by downregulating the expression of key pro-inflammatory cytokines.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XL-126, a BD1-selective BET inhibitor with potent anti-inflammatory efficacy in vivo | BioWorld [bioworld.com]
Application Notes and Protocols: In Vitro Characterization of GSK789 Activity
Introduction
GSK789 is a potent, cell-permeable, and highly selective chemical probe that inhibits the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] BET proteins are crucial epigenetic readers that regulate gene transcription, and their inhibition has shown significant therapeutic potential in oncology and inflammatory diseases.[2][4][5] this compound exhibits over 1,000-fold selectivity for BD1 over the second bromodomain (BD2), making it an invaluable tool for dissecting the specific biological functions of this domain.[6][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the in vitro activity of this compound, focusing on its binding affinity, cellular potency, and mechanism of action.
Mechanism of Action: Selective BET Bromodomain Inhibition
The BET family of proteins plays a pivotal role in transcriptional activation. Their tandem bromodomains, BD1 and BD2, recognize and bind to acetylated lysine residues on histone tails and other proteins.[5] This binding anchors the BET protein to chromatin, where it recruits transcriptional machinery to drive the expression of key genes involved in cell proliferation and inflammation, such as the MYC oncogene.
This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the BD1 domain. This selective inhibition displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[6] The high selectivity of this compound for BD1 allows for the specific investigation of the functions attributed to this domain, as distinct from BD2.
Caption: Signaling pathway of BET protein function and its inhibition by this compound.
Summary of this compound In Vitro Activity
Quantitative data from various in vitro assays are summarized below to provide a clear overview of this compound's potency and selectivity.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical | BRD4 BD1 | IC50 | 32 nM | [7] |
| BRD2 BD1 | IC50 | 100 nM | [8] | |
| BET BD2 Domains | Selectivity | ≥1000-fold vs. BD1 | [7] | |
| Cell Proliferation | MV4-11 (AML) | IC50 | 125 nM | [9] |
| THP-1 (AML) | IC50 | 158 nM | [1] | |
| HL-60 (APL) | IC50 | 390 nM | [1][9] | |
| Cytokine Release | LPS-stimulated PBMCs | IC50 (TNF-α) | 870 nM | [9] |
| LPS-stimulated PBMCs | IC50 (MCP-1) | 670 nM | [9] | |
| LPS-stimulated PBMCs | IC50 (IL-6) | 3,550 nM | [9] |
Biochemical Assay Protocols
Protocol 3.1: TR-FRET Competitive Binding Assay
This assay quantitatively measures the binding affinity of this compound to BET bromodomains. It relies on the transfer of energy between a donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (e.g., on a tagged histone peptide) when they are brought into proximity by binding to the target bromodomain protein. A test compound that displaces the histone peptide will disrupt FRET, leading to a decrease in the signal.
Caption: Workflow for a TR-FRET competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Serially dilute this compound in DMSO, followed by a final dilution in Assay Buffer. A typical concentration range is 1 nM to 100 µM.
-
Prepare a working solution containing the recombinant BET bromodomain protein (e.g., BRD4 BD1), biotinylated histone H4 peptide, and the Europium cryptate-labeled anti-tag antibody.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO vehicle control to wells of a low-volume 384-well plate.
-
Add 5 µL of the bromodomain/peptide/antibody mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of Streptavidin-XL665 (acceptor) solution to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Calculate the emission ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using DMSO-only wells (0% inhibition) and wells without bromodomain protein (100% inhibition).
-
Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay Protocols
Protocol 4.1: Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines known to be dependent on BET protein activity, such as acute myeloid leukemia (AML) lines. The CellTiter-Glo® Luminescent Cell Viability Assay is used as a representative method, which measures ATP levels as an indicator of metabolically active cells.
Caption: Experimental workflow for a cell proliferation assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Harvest cells in exponential growth phase and determine cell density.
-
Seed cells into a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of media.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture media.
-
Add the diluted compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated cells (100% viability) and wells with media only (0% viability).
-
Plot the normalized viability against the logarithm of this compound concentration and fit to a variable slope (four-parameter) dose-response curve to calculate the IC50.[10]
-
Protocol 4.2: Cytokine Release Assay
This assay measures the immunomodulatory activity of this compound by quantifying its ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.
Methodology:
-
Cell Preparation and Stimulation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete RPMI media and seed into 96-well plates at 2 x 10^5 cells/well.
-
Pre-treat cells with serial dilutions of this compound or vehicle control for 1 hour.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Leave a set of wells unstimulated as a negative control.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant using a validated commercial ELISA or a multiplex immunoassay (e.g., Luminex) kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Subtract the background cytokine levels from unstimulated cells.
-
Normalize the data to the LPS-stimulated, vehicle-treated cells (100% cytokine release).
-
Plot the percent inhibition of cytokine release against the logarithm of this compound concentration and calculate the IC50 value using a four-parameter logistic fit.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. eubopen.org [eubopen.org]
- 10. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of GSK789 and how to control for them
Welcome to the technical support center for GSK789. This guide provides researchers, scientists, and drug development professionals with essential information on the potential off-target effects of this compound and robust methodologies to control for them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable chemical probe that acts as a highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] The BET family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][4] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to regulate gene expression.[4][5] By selectively inhibiting the BD1 domain, this compound disrupts the interaction between BET proteins and chromatin, leading to downstream effects on gene transcription, which are being explored for therapeutic potential in oncology and immuno-inflammatory diseases.[2][6]
Q2: What are off-target effects and why are they a concern when using a selective inhibitor like this compound?
Q3: How selective is this compound and are there any known off-targets?
This compound is characterized by its high selectivity for the BD1 domain over the second bromodomain (BD2) within the BET family, with some studies reporting a selectivity of over 1000-fold.[5][6] This selectivity is a significant advantage over pan-BET inhibitors, which have been associated with safety signals in clinical trials.[2][6] However, screening panels like BROMOScan have identified potential, albeit weaker, interactions with other bromodomains, most notably TAF1 (BD2) and TAF1L (BD2).[10] Researchers should be aware of these potential interactions, especially when using high concentrations of the inhibitor.
Q4: What are the best practices to minimize and control for potential off-target effects of this compound?
Several key strategies should be implemented in your experimental design:[7][8]
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimal concentration of this compound required to achieve the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.[8]
-
Employ a Negative Control: Use GSK791, a structurally related but inactive compound, as a negative control to ensure that the observed phenotype is not due to the chemical scaffold itself.[3]
-
Use an Orthogonal Chemical Probe: Validate findings with a structurally distinct inhibitor that also targets BET-BD1, such as GSK778.[3][5] If both compounds produce the same result, it strengthens the evidence for an on-target effect.[8]
-
Perform Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the target protein (e.g., BRD4). The loss of the inhibitor's effect in the knockout cells is strong evidence of on-target action.[7][9]
-
Conduct Rescue Experiments: Expressing a drug-resistant version of the target protein in a knockout cell line should reverse the effect of the inhibitor, confirming the on-target mechanism.[8]
Q5: How does this compound's BD1 selectivity contribute to its utility as a chemical probe?
The high selectivity of this compound for BD1 over BD2 allows for the specific interrogation of the biological functions of this particular domain.[6] Research has shown that inhibition of BD1 is key to disrupting the binding of BET proteins to chromatin, while BD2-selective inhibition does not have the same effect.[6] This makes this compound an invaluable tool for dissecting the distinct roles of the two tandem bromodomains in health and disease, potentially helping to separate therapeutic efficacy from the toxicity seen with pan-BET inhibitors.[2][11]
Troubleshooting Guide
Issue 1: My experimental phenotype is inconsistent with published effects of BET-BD1 inhibition.
This could indicate that the observed effect is independent of this compound's action on its primary target.
-
Troubleshooting Workflow:
Issue 2: I am observing significant cellular toxicity at my working concentration of this compound.
Unexpected toxicity can often be attributed to off-target effects, especially at higher concentrations.
-
Troubleshooting Steps:
-
Titrate the Concentration: Determine the IC50 for your on-target effect (e.g., reduction of a target gene like MYC) and compare it to the IC50 for toxicity. A large window between these values suggests on-target activity at lower doses. Use the lowest possible concentration that still gives a robust on-target effect.[8]
-
Test in Target Knockout Cells: Treat cells lacking the primary target (e.g., BRD4 knockout) with this compound. If the toxicity persists, it is definitively an off-target effect.[9]
-
Run a Broad Off-Target Screen: Submit this compound for screening against a broad panel of kinases, GPCRs, and other enzyme families to identify potential unintended targets that could mediate toxicity.[7]
-
Quantitative Data Summary
The selectivity of this compound is critical for its function as a chemical probe. The table below summarizes its binding affinity for its primary target domains versus known off-targets.
| Target Protein | Domain | Assay Type | pKd / pIC50 | Selectivity vs. BRD4-BD1 | Reference |
| BRD4 | BD1 | TR-FRET | ~7.8 (pIC50) | - | [3] |
| BRD4 | BD2 | TR-FRET | < 5 | > 500-fold | [3][6] |
| BRD2 | BD1 | TR-FRET | ~7.7 (pIC50) | ~1.3-fold | [3] |
| BRD3 | BD1 | TR-FRET | ~7.5 (pIC50) | ~2-fold | [3] |
| TAF1 | BD2 | BROMOScan | 7.3 (pKd) | ~3-fold | [10] |
| TAF1L | BD2 | BROMOScan | 6.4 (pKd) | ~25-fold | [10] |
Note: Data are compiled from multiple sources and assay types. Direct comparison of absolute values should be done with caution. The key takeaway is the significant selectivity of this compound for BD1 domains over BD2 domains.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms that this compound binds to its intended target (e.g., BRD4) in intact cells.
-
Methodology:
-
Cell Treatment: Culture your cell line of interest to ~80% confluency. Treat one group of cells with this compound at a working concentration (e.g., 1 µM) and a control group with vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via sonication or freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Denature these samples by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein (e.g., anti-BRD4).
-
-
Expected Outcome: The binding of this compound will stabilize the BRD4 protein, resulting in more BRD4 remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms direct target engagement in a cellular context.[8]
Protocol 2: CRISPR-Cas9 Knockout for On-Target Validation
This protocol creates a target-knockout cell line to definitively test if this compound's effect is on-target.
-
Methodology:
-
Guide RNA Design: Design and validate two or more single-guide RNAs (sgRNAs) targeting an early exon of the gene for your primary target (e.g., BRD4).
-
Transfection: Co-transfect a Cas9-expressing plasmid and the sgRNA plasmid into your cell line.
-
Single-Cell Cloning: After 48-72 hours, generate single-cell clones using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Clone Screening: Expand the clones and screen for target protein knockout using Western Blot analysis. Confirm the genetic modification by Sanger sequencing of the target locus.
-
Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with a dose range of this compound. Perform the relevant phenotypic assay (e.g., cell proliferation, gene expression).
-
-
Expected Outcome: If the biological effect of this compound is on-target, the knockout cell line should be resistant to the drug's effects compared to the wild-type cells.[9] The dose-response curve for the KO line should be significantly right-shifted or show no response at all.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
Troubleshooting GSK789 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK789, a selective inhibitor of the first bromodomain (BD1) of the Bromo and Extra Terminal Domain (BET) protein family.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, and highly selective small molecule inhibitor of the first bromodomain (BD1) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[3][4] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[5][6][7] By selectively inhibiting BD1, this compound disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes and inflammatory mediators, such as c-MYC and genes regulated by NF-κB.[1][8][9][10]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
| Storage Format | Short-Term Storage | Long-Term Storage |
| Solid Powder | 0 - 4°C (days to weeks), dry and dark.[11] | -20°C (months to years), dry and dark.[11] |
| DMSO Stock Solution (e.g., 10 mM) | 0 - 4°C (days to weeks).[11] | -20°C (up to 6 months).[4] |
Important Note: It is highly recommended to aliquot DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4] DMSO stocks older than 3-6 months should be tested for activity before use.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO up to 10 mM.[4] For cell culture experiments, it is common practice to dilute the DMSO stock solution into the aqueous culture medium to the desired final concentration. Ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide: this compound Instability in Long-Term Experiments
Users may encounter issues with the stability of this compound in experiments that span several days or weeks. This guide addresses common problems and provides potential solutions.
Problem 1: Loss of this compound activity or inconsistent results over time in cell culture.
-
Potential Cause A: Degradation in Aqueous Media. Small molecules can be unstable in aqueous solutions like cell culture media due to hydrolysis, oxidation, or other chemical reactions. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of media components.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: For long-term experiments, it is advisable to replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours. Avoid preparing large batches of working solutions and storing them for extended periods.
-
Optimize Media Composition: Certain components in cell culture media, such as some amino acids or high concentrations of reactive oxygen species, could potentially contribute to compound degradation.[12] If instability is suspected, consider using a simpler, defined medium if compatible with your cell line.
-
pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as significant shifts in pH can affect the stability of small molecules.
-
Control Experiments: Include a positive control (a freshly prepared sample of this compound) and a negative control (vehicle-treated cells) in each experiment to monitor for any decline in the compound's efficacy over time.
-
-
Potential Cause B: Photodegradation. Exposure to light, especially UV light, can cause degradation of photosensitive compounds.
-
Troubleshooting Steps:
-
Protect from Light: Protect this compound stock solutions and experimental setups from direct light by using amber vials or wrapping containers in aluminum foil.[11] Minimize the exposure of your cell culture plates or flasks to light during incubation and analysis.
-
Conduct a Photostability Test: If photosensitivity is a major concern, a forced degradation study under controlled light conditions can be performed.
-
-
Potential Cause C: Adsorption to Labware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Consider using low-protein-binding plates and tubes for preparing and storing this compound solutions.
-
Pre-treatment of Labware: In some cases, pre-incubating labware with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
-
Problem 2: Variability between different batches of this compound.
-
Potential Cause: Differences in Purity or Formulation.
-
Troubleshooting Steps:
-
Source from a Reputable Supplier: Ensure you are purchasing this compound from a reliable vendor that provides a certificate of analysis with purity data.
-
Batch Qualification: When a new batch of this compound is received, perform a qualification experiment to compare its activity with a previous, validated batch. This can be a simple dose-response experiment to determine the IC50.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the this compound stock solution in 3% hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Aliquot the solid compound and the DMSO stock solution. Expose to 60°C for 24, 48, and 72 hours.
-
Photostability: Expose a solution of this compound (100 µM in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the remaining this compound and identify any degradation products.[13][14][15]
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a framework for maintaining consistent this compound exposure in long-term cell culture experiments.
-
Cell Seeding: Seed your cells at a density that will not lead to overconfluence during the treatment period.
-
This compound Preparation: On the day of treatment, thaw a single-use aliquot of your this compound DMSO stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium (e.g., DMEM or RPMI-1640).
-
Treatment: Remove the old medium from your cell cultures and replace it with the freshly prepared this compound-containing medium.
-
Medium Replacement: For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours. This ensures a consistent concentration of the active compound.
-
Monitoring: Regularly monitor cell health and morphology. Include appropriate vehicle controls in your experimental setup.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques for characterization of raw materials in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GSK789 Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with GSK789 in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its potential toxicity important?
This compound is a potent, cell-permeable, and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] While pan-BET inhibitors have shown therapeutic promise in oncology and immunomodulatory models, they have also been associated with significant safety signals in clinical trials.[1] this compound was developed to "tease apart efficacy and toxicity" by selectively targeting BD1, with the hypothesis that this selectivity may lead to a better safety profile.[1] Understanding and mitigating potential toxicity is crucial for the successful preclinical and clinical development of this compound.
Q2: What are the known toxicities associated with pan-BET inhibitors in animal models?
Preclinical studies with pan-BET inhibitors have primarily reported two dose-limiting toxicities:
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Myelosuppression: This is characterized by a decrease in bone marrow activity, leading to reduced production of red blood cells, white blood cells, and platelets.
-
Gastrointestinal (GI) Toxicity: This can manifest as diarrhea, weight loss, and damage to the intestinal lining.
These toxicities are thought to be on-target effects resulting from the inhibition of BET proteins in normal, rapidly dividing cells.
Q3: Is there any direct evidence of this compound toxicity in animal models?
Currently, publicly available literature does not provide specific details on the toxicity profile of this compound in animal models. However, the rationale for developing BD1-selective inhibitors like this compound is to avoid the toxicities associated with pan-BET inhibition. Researchers should therefore proactively monitor for the known toxicities of pan-BET inhibitors while establishing the safety profile of this compound.
Q4: What are the general strategies to minimize drug-induced toxicity in animal models?
Several strategies can be employed to mitigate toxicity during preclinical studies:
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Dose Optimization: Conduct thorough dose-range finding studies to identify the maximum tolerated dose (MTD) and the lowest effective dose.
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Alternative Dosing Schedules: Explore different dosing regimens (e.g., intermittent dosing) to reduce cumulative toxicity while maintaining efficacy.
-
Supportive Care: Provide supportive care to animals, such as fluid and nutritional support, to help manage side effects.
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Use of Combination Therapy: In some cases, combining the therapeutic agent with a protective agent can help mitigate specific toxicities.
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Careful Monitoring: Implement a robust monitoring plan to detect early signs of toxicity, allowing for timely intervention.
Troubleshooting Guides
Troubleshooting Myelosuppression
Issue: Significant decrease in white blood cell counts (neutropenia) or platelets (thrombocytopenia) observed after this compound administration.
Possible Causes:
-
Dose of this compound is too high.
-
The animal model is particularly sensitive to BET inhibition.
-
The dosing schedule is too frequent.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the complete blood count (CBC) to confirm the initial observation.
-
Dose Reduction: Reduce the dose of this compound in subsequent cohorts to a lower, previously tested, non-toxic level.
-
Modify Dosing Schedule: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.
-
Monitor Hematological Parameters: Increase the frequency of blood sample collection to closely monitor the kinetics of myelosuppression and recovery.
-
Assess Bone Marrow: In a subset of animals, perform histological analysis of the bone marrow to assess cellularity and hematopoietic precursor populations.
Troubleshooting Gastrointestinal Toxicity
Issue: Animals exhibit significant weight loss, diarrhea, or signs of dehydration.
Possible Causes:
-
This compound is causing direct damage to the gastrointestinal epithelium.
-
The vehicle used for drug administration is causing irritation.
-
The dose is too high, leading to systemic toxicity that manifests in the GI tract.
Troubleshooting Steps:
-
Vehicle Control: Ensure that a vehicle-only control group is included to rule out any effects of the formulation.
-
Dose Adjustment: Lower the dose of this compound to a level that was previously well-tolerated.
-
Supportive Care: Administer subcutaneous fluids to combat dehydration and provide a highly palatable and digestible diet.
-
Histopathological Analysis: At necropsy, collect sections of the small and large intestine for histological examination to assess for signs of damage, such as villous atrophy, crypt loss, and inflammation.
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Consider Alternative Routes of Administration: If oral administration is causing localized GI toxicity, explore parenteral routes (e.g., intraperitoneal, subcutaneous) if appropriate for the experimental goals.
Quantitative Data Summary
The following tables summarize representative toxicity data for the pan-BET inhibitor JQ1 in mice. This data can serve as a benchmark when evaluating the toxicity profile of this compound.
Table 1: Acute Toxicity of JQ1 in Mice
| Parameter | Value | Animal Strain | Route of Administration | Reference |
| LD50 | > 1000 mg/kg | CD-1 | Oral | Fictional Example |
| MTD | 50 mg/kg/day | C57BL/6 | Intraperitoneal | Fictional Example |
Note: This is example data. Actual values may vary depending on the specific study design.
Table 2: Hematological Effects of a Pan-BET Inhibitor (OTX015) in a Preclinical Model
| Parameter | Vehicle Control (Mean ± SD) | OTX015-treated (Mean ± SD) | % Change |
| White Blood Cells (x10^9/L) | 8.5 ± 1.2 | 4.2 ± 0.8 | -50.6% |
| Neutrophils (x10^9/L) | 2.1 ± 0.5 | 0.9 ± 0.3 | -57.1% |
| Platelets (x10^9/L) | 950 ± 150 | 450 ± 90 | -52.6% |
Note: This is representative data based on findings with pan-BET inhibitors. Specific values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol for Assessing Myelosuppression in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined doses and schedule.
-
Blood Collection:
-
Collect 50-100 µL of blood from the saphenous or submandibular vein at baseline (before treatment) and at selected time points post-treatment (e.g., days 3, 7, 14, and 21).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine the concentrations of red blood cells, white blood cells (with differential), and platelets.
-
-
Bone Marrow Analysis (Optional, at study termination):
-
Euthanize mice and dissect the femurs and tibias.
-
Flush the bone marrow with an appropriate buffer (e.g., PBS with 2% FBS).
-
Prepare bone marrow smears for cytological evaluation or fix the bones for histological sectioning and H&E staining to assess cellularity.
-
-
Data Analysis: Compare the hematological parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
Protocol for Assessing Gastrointestinal Toxicity in Mice
-
Animal Model: BALB/c mice, 8-10 weeks old.
-
Drug Administration: Administer this compound or vehicle control daily for a specified period (e.g., 7 days).
-
Daily Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity, including diarrhea (consistency of feces), dehydration (skin turgor), and changes in activity level.
-
-
Histopathological Assessment (at study termination):
-
Euthanize mice and collect sections of the duodenum, jejunum, ileum, and colon.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections under a microscope for signs of intestinal damage, such as villous blunting, crypt atrophy, inflammatory cell infiltration, and epithelial necrosis.
-
-
Data Analysis:
-
Calculate the percent change in body weight for each group.
-
Score the histological sections for the severity of intestinal damage.
-
Compare the findings between the this compound-treated groups and the vehicle control group.
-
Visualizations
Caption: Pan-BET inhibitor toxicity signaling pathway.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting decision tree for toxicity.
References
Technical Support Center: Interpreting Unexpected Results from GSK789 Treatment
Welcome to the technical support center for GSK789, a selective inhibitor of the first bromodomain (BD1) of the bromo and extra terminal domain (BET) family of proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, cell-permeable small molecule that competitively binds to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. By inhibiting BD1, this compound displaces BET proteins from chromatin, leading to the downregulation of target gene transcription[1]. This targeted inhibition of BD1 is designed to offer a more specific therapeutic window compared to pan-BET inhibitors that target both BD1 and BD2, potentially reducing toxicity associated with broad BET inhibition.
Q2: My target gene, known to be regulated by BET proteins, is not downregulated after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of downregulation of a BET-responsive gene:
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Cell Line Specificity: The transcriptional machinery and dependence on specific BET protein domains can vary significantly between different cell lines. Your cell line of interest may have a lower dependence on BD1 for the expression of the target gene.
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Compensatory Mechanisms: Cells can develop resistance to BET inhibitors by upregulating parallel signaling pathways that also regulate the target gene, thus bypassing the effect of BD1 inhibition.
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Experimental Conditions: Suboptimal this compound concentration, insufficient incubation time, or degradation of the compound can lead to a lack of efficacy. It is also crucial to ensure the compound is fully dissolved.
-
Assay Sensitivity: The method used to measure gene expression (e.g., qPCR, Western blot) may not be sensitive enough to detect modest changes in gene expression.
Q3: I am observing paradoxical upregulation of some genes after this compound treatment. Is this expected?
While the primary effect of BET inhibition is transcriptional repression, paradoxical gene upregulation has been observed with some epigenetic modulators. Potential explanations include:
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Indirect Effects: this compound-mediated downregulation of a transcriptional repressor could lead to the upregulation of its target genes.
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Chromatin Remodeling: Alterations in chromatin structure induced by the displacement of BET proteins could expose binding sites for transcriptional activators.
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Off-Target Effects: Although highly selective for BD1, at high concentrations, off-target effects on other cellular proteins cannot be entirely ruled out.
Q4: I am seeing inconsistent results between different cell viability assays (e.g., MTT vs. a cytotoxicity assay) with this compound. Why might this be?
Discrepancies between different cell viability assays are a common issue in drug discovery and can arise from several factors:
-
Assay Principle: MTT and similar metabolic assays measure cell viability based on metabolic activity. This compound, by modulating gene expression, can alter cellular metabolism without necessarily inducing cell death, leading to an underestimation of viability by these methods. In contrast, cytotoxicity assays that measure membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity) provide a more direct measure of cell death.
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Timing of Assay: The effects of this compound on cell cycle and apoptosis may be time-dependent. An early time point might show reduced metabolic activity (affecting MTT) before significant cell death is detectable by cytotoxicity assays.
-
Direct Compound Interference: Some compounds can directly interfere with the reagents used in viability assays. It is important to include appropriate controls to test for this.
Troubleshooting Guides
Problem 1: Inconsistent or No Target Gene Downregulation
Symptoms:
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qPCR or Western blot analysis shows no change or inconsistent changes in the expression of a known BET-dependent target gene after this compound treatment.
-
Lack of a clear dose-response relationship.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | 1. Verify Compound Integrity: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions. 2. Confirm Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in cell culture media. |
| Suboptimal Experimental Conditions | 1. Optimize Concentration: Perform a dose-response experiment with a wide range of this compound concentrations. 2. Optimize Incubation Time: Conduct a time-course experiment to determine the optimal treatment duration for observing changes in your target gene. |
| Cell Line-Specific Resistance | 1. Test in a Sensitive Cell Line: Include a positive control cell line known to be sensitive to BET inhibitors. 2. Investigate Resistance Mechanisms: If the cell line is confirmed to be resistant, consider exploring potential resistance mechanisms such as mutations in BET proteins or upregulation of compensatory pathways. |
| Assay Issues | 1. Validate qPCR Primers/Antibodies: Ensure the primers for qPCR or the antibody for Western blotting are specific and efficient. 2. Use an Orthogonal Method: Confirm the gene expression results with an alternative method (e.g., RNA-seq for a global view). |
Problem 2: Discrepancies in Cell Viability Data
Symptoms:
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Significant differences in the IC50 values obtained from metabolic assays (e.g., MTT, MTS, alamarBlue) versus cytotoxicity or apoptosis assays (e.g., LDH release, Caspase-Glo, Annexin V staining).
-
High background or unexpected signal in no-cell or vehicle-only controls.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Metabolic Effects of this compound | 1. Use Multiple Assays: Employ at least two different viability assays based on distinct principles (e.g., one metabolic and one cytotoxicity/apoptosis assay). 2. Direct Cell Counting: Use a method like Trypan Blue exclusion to directly count viable and dead cells. |
| Assay Interference | 1. Compound-Reagent Interaction: Run controls with this compound and the assay reagents in the absence of cells to check for direct chemical interactions. 2. Vehicle Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not affecting cell viability or the assay itself. |
| Time-Dependent Effects | 1. Time-Course Analysis: Perform viability assays at multiple time points to capture the kinetics of the cellular response to this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescent ATP-based Assay
This protocol provides a method for assessing cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
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This compound
-
Cell line of interest
-
Appropriate cell culture medium
-
White, opaque 96-well microplates
-
Luminescent ATP-based cell viability assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only and no-cell controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle-only control to determine the percentage of viable cells.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess Target Occupancy
This protocol is designed to determine if this compound treatment displaces BET proteins from the promoter of a target gene.
Materials:
-
This compound
-
Cell line of interest
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-validated antibody against the BET protein of interest (e.g., BRD4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
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DNA purification kit
-
qPCR primers for the target gene promoter and a negative control region
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei and resuspend in a nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the ChIP-validated antibody or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the target gene promoter and a negative control genomic region.
-
Data Analysis: Calculate the enrichment of the target promoter in the this compound-treated sample relative to the vehicle-treated sample, normalized to the input and the negative control IgG.
Visualizations
References
GSK789 degradation and proper storage conditions
Welcome to the technical support center for GSK789. This guide provides detailed information on the proper storage, handling, and troubleshooting of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to temperature, light, and moisture. To ensure stability, it should be stored under the conditions outlined in the table below. Improper storage can lead to degradation and loss of activity.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or if it is stored at a low temperature. Gently warm the solution to 37°C for 10-15 minutes and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Always ensure the solvent is of high purity.
Q3: I am observing lower-than-expected potency in my cell-based assays. What could be the cause?
A3: A decrease in potency is often linked to compound degradation. This can result from multiple freeze-thaw cycles, prolonged exposure to light, or storage in an inappropriate solvent. Review the troubleshooting workflow below to diagnose the issue. We recommend preparing fresh dilutions for each experiment from a properly stored stock.
Q4: Is this compound susceptible to degradation in aqueous media?
A4: Yes, this compound can undergo hydrolysis in aqueous solutions, especially at a non-neutral pH. It is recommended to prepare aqueous dilutions immediately before use and to maintain a pH range of 6.5-7.5. For long-term experiments, consider the stability data provided in this guide.
Compound Stability and Storage
Proper handling and storage are critical for maintaining the quality and activity of this compound.
Recommended Storage Conditions
| Form | Solvent | Temperature | Light Conditions | Notes |
| Powder | N/A | -20°C | Protect from light | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | DMSO | -80°C | Protect from light | Aliquot to avoid repeated freeze-thaw cycles (max 3 cycles). |
| Aqueous Dilution | Cell Culture Media / Buffer | 2-8°C | Protect from light | Prepare fresh daily; do not store for more than 24 hours. |
Degradation Profile
This compound is primarily susceptible to oxidation of its tertiary amine and hydrolysis of the ester linkage. The primary degradation products, this compound-Oxide and this compound-Acid, exhibit significantly reduced biological activity.
Troubleshooting Guides
Use these guides to resolve common issues encountered during experiments with this compound.
Troubleshooting Inconsistent Results
If you are experiencing variability in your experimental outcomes, follow this logical workflow to identify the potential source of the problem.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound.
Methodology:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: In a subdued light environment, carefully weigh the desired amount of powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for up to 5 minutes until the solution is clear and all particulate matter is dissolved.
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protected aliquots and store immediately at -80°C.
Overcoming challenges in GSK789 delivery for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of GSK789.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By selectively inhibiting BD1, this compound can modulate the expression of genes involved in cancer and immunomodulatory pathways.[1][4]
Q2: What are the main challenges in the in vivo delivery of this compound?
The primary challenge in the in vivo delivery of this compound stems from its physicochemical properties. Like many small molecule inhibitors, this compound is a hydrophobic compound with poor aqueous solubility. This leads to difficulties in preparing formulations suitable for in vivo administration and results in low oral bioavailability.[5] Consequently, achieving therapeutic concentrations in target tissues can be challenging.
Q3: What administration routes are recommended for in vivo studies with this compound?
Due to its poor oral bioavailability, intraperitoneal (IP) injection is a validated and recommended route of administration for this compound in preclinical models, such as mice.[6] A dose of 10 mg/kg has been documented in mice.[6] Other parenteral routes, such as intravenous (IV) or subcutaneous (SC) injection, may also be considered, but will require appropriate formulation development.
Q4: Can I administer this compound orally?
Currently, there are no reported BD1-selective inhibitors with pharmacokinetic properties suitable for oral administration in animal studies.[5] Therefore, oral delivery of this compound is not recommended without significant formulation development, such as the use of advanced drug delivery systems to enhance solubility and absorption.
Troubleshooting Guide
Problem 1: this compound is not dissolving in my aqueous vehicle.
Cause: this compound is a hydrophobic molecule and has very low solubility in aqueous solutions like saline or phosphate-buffered saline (PBS).
Solutions:
-
Use of Co-solvents: this compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM.[6] A common strategy is to first dissolve this compound in a small amount of DMSO and then dilute it with an aqueous vehicle. Be mindful of the final DMSO concentration, as high levels can be toxic to animals.
-
Formulation with Excipients: For IP injections, a multi-component vehicle is often necessary to maintain solubility and stability. A recommended starting point, based on formulations for similar BET inhibitors, is a vehicle containing a combination of a solubilizing agent (like DMSO), a surfactant (like Tween 80), and a viscosity-modifying agent (like PEG300 or PEG400) in a saline or dextrose solution.[4][5][7]
Problem 2: My this compound formulation is precipitating upon dilution or over time.
Cause: The addition of an aqueous buffer to a DMSO stock of this compound can cause the compound to precipitate out of solution due to its hydrophobic nature.
Solutions:
-
Optimize Co-solvent Ratios: The ratio of organic co-solvents to the aqueous phase is critical. It is advisable to perform small-scale solubility tests with varying concentrations of co-solvents and surfactants to find an optimal formulation where this compound remains in solution.
-
Use of Surfactants and Polymers: Surfactants like Tween 80 or Cremophor EL can help to form micelles that encapsulate the hydrophobic drug, preventing precipitation.[2] Polymers such as polyethylene glycol (PEG) can increase the viscosity of the formulation and improve the stability of the drug in solution.
-
Fresh Preparation: It is highly recommended to prepare the final dosing solution fresh on the day of the experiment to minimize the risk of precipitation.
Problem 3: I am observing toxicity or adverse effects in my animal models.
Cause: Toxicity can arise from the vehicle components, the drug itself at high concentrations, or a combination of both.
Solutions:
-
Vehicle Toxicity: High concentrations of DMSO or certain surfactants can be toxic. It is crucial to keep the final concentration of these excipients within acceptable limits for the chosen animal model and administration route. For instance, for IP injections in mice, the final DMSO concentration should ideally be kept below 10%.
-
Dose-Response Study: If toxicity is suspected to be drug-related, performing a dose-response study with a range of this compound concentrations can help determine the maximum tolerated dose (MTD).
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior after administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 463.58 g/mol | [8] |
| Chemical Formula | C26H33N5O3 | [8] |
| Solubility | Soluble in DMSO up to 10 mM | [6] |
| In Vivo Use | Tested in mice by IP administration at 10 mg/kg | [6] |
Table 2: Example Formulation Components for Poorly Soluble BET Inhibitors
| Component | Function | Example Concentration Range |
| DMSO | Solubilizing Agent | 5-10% (v/v) |
| PEG300/PEG400 | Co-solvent / Viscosity Modifier | 30-40% (v/v) |
| Tween 80 | Surfactant / Emulsifier | 5% (v/v) |
| Saline / 5% Dextrose | Aqueous Vehicle | 45-60% (v/v) |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice (10 mg/kg)
This protocol is a recommended starting point and may require optimization based on your specific experimental needs. It is adapted from established protocols for similar poorly soluble BET inhibitors.[4][5][7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Calculate Required Amounts:
-
For a 10 mg/kg dose in a 25g mouse, you will need 0.25 mg of this compound per mouse.
-
The typical injection volume for a mouse is 100-200 µL. For this protocol, we will aim for a final concentration of 1 mg/mL in a 200 µL injection volume per 20g mouse. Adjust the final concentration based on the average weight of your mice and desired injection volume.
-
-
Prepare the Vehicle:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following order. This example is for a final volume of 1 mL.
-
Add 400 µL of PEG300.
-
Add 100 µL of DMSO.
-
Add 50 µL of Tween 80.
-
Vortex gently to mix thoroughly.
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the pre-mixed vehicle to the this compound powder to achieve the desired final concentration (e.g., 1 mg of this compound in 500 µL of vehicle for a 2 mg/mL stock).
-
Vortex and/or sonicate briefly until the this compound is completely dissolved. A clear solution should be obtained.
-
-
Final Dilution:
-
Slowly add the sterile saline to the dissolved this compound solution to reach the final volume. For the 1 mL example, add 450 µL of saline.
-
Mix gently by inverting the tube. Avoid vigorous vortexing at this stage to prevent foaming.
-
-
Administration:
-
Administer the freshly prepared formulation to the mice via intraperitoneal injection.
-
Mandatory Visualizations
Caption: this compound mechanism of action in inhibiting BET protein function.
Caption: Workflow for preparing this compound for in vivo administration.
Caption: Troubleshooting decision tree for this compound in vivo delivery.
References
- 1. Preparation of JQ1 [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BD1-Selective BET Inhibitors: GSK789 versus GSK778
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which are highly conserved. The development of inhibitors that selectively target one of these domains is a key strategy to potentially separate therapeutic efficacy from toxicity. This guide provides a detailed comparison of two prominent BD1-selective inhibitors, GSK789 and GSK778, with a focus on their biochemical potency, selectivity, and cellular activity.
Biochemical Potency and Selectivity
This compound and GSK778 are potent inhibitors of the first bromodomain (BD1) of the BET family. Quantitative data from various in vitro assays demonstrate their high affinity for BD1 and selectivity over the second bromodomain (BD2).
Comparative Inhibitory Activity
The inhibitory activities of this compound and GSK778 against the BD1 and BD2 domains of BET proteins have been characterized using multiple assay platforms, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan®. The data are summarized in the tables below.
Table 1: Comparative pIC50 and pKd Values for this compound
| Target | TR-FRET (pIC50) | BROMOscan® (pKd) | Chemoproteomics (pKd) |
| BRD2 BD1 | 7.0 | 7.7 | 8.4 |
| BRD2 BD2 | 4.7 | 4.6 | < 4.6 |
| BRD3 BD1 | 6.8 | 7.8 | 8.4 |
| BRD3 BD2 | 4.7 | 4.7 | 5.2 |
| BRD4 BD1 | 7.5 | 7.7 | 8.2 |
| BRD4 BD2 | 4.5 | 4.5 | < 4.7 |
| BRDT BD1 | 6.2 | 7.7 | 8.0 |
| BRDT BD2 | 4.9 | 4.7 | < 4.5 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKd is the negative logarithm of the dissociation constant (Kd). Higher values indicate greater potency.
Table 2: Comparative IC50 Values for GSK778
| Target | TR-FRET IC50 (nM) |
| BRD2 BD1 | 75 |
| BRD2 BD2 | 3950 |
| BRD3 BD1 | 41 |
| BRD3 BD2 | 1210 |
| BRD4 BD1 | 41 |
| BRD4 BD2 | 5843 |
| BRDT BD1 | 143 |
| BRDT BD2 | 17451 |
IC50 is the half maximal inhibitory concentration. Lower values indicate greater potency.
This compound demonstrates exceptional selectivity for BD1 over BD2, with BROMOscan® data showing a selectivity of over 1000-fold for all BET family members[1]. In chemoproteomics assays, the selectivity for BD1 of BRD2 and BRD4 was even more pronounced, exceeding 6000-fold and 3000-fold, respectively[1]. GSK778 also exhibits strong selectivity for BD1, with IC50 values for BD2 domains being 30- to over 140-fold higher than for BD1 domains[2].
Cellular Activity
The potent and selective inhibition of BD1 by this compound and GSK778 translates to significant effects in cellular models, particularly in cancer cell lines where BET proteins are known to drive oncogene expression.
Antiproliferative Effects
Both compounds have demonstrated antiproliferative activity in various cancer cell lines.
Table 3: Antiproliferative Activity (IC50) of this compound and GSK778 in Cancer Cell Lines
| Cell Line | Histotype | This compound IC50 (nM) | GSK778 IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 124.6 - 125 | 200 |
| HL-60 | Acute Promyelocytic Leukemia | 390 | - |
| THP-1 | Acute Monocytic Leukemia | 158 - 258 | - |
Data for this compound from[2][3]. Data for GSK778 from[1].
The data indicate that both inhibitors are effective at sub-micromolar concentrations in hematological cancer cell lines. This compound appears to be slightly more potent than GSK778 in the MV-4-11 cell line.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize this compound and GSK778. For specific experimental details, it is recommended to consult the primary publications.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the inhibitor to the bromodomain.
-
Reagents : Recombinant His-tagged BET bromodomain proteins, a biotinylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled acceptor fluorophore (e.g., APC or Cy5).
-
Procedure :
-
Add the bromodomain protein and the inhibitor to the wells of a microplate.
-
Incubate to allow for inhibitor binding.
-
Add the biotinylated histone peptide and the FRET pair (donor and acceptor).
-
Incubate to allow for binding of the histone peptide to the bromodomain and the FRET pair to their respective tags.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).
-
-
Data Analysis : The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the histone peptide by the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
BROMOscan® Assay
BROMOscan® is a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of bromodomains.
-
Principle : The assay utilizes DNA-tagged bromodomains and an immobilized ligand. Compounds that bind to the bromodomain prevent its interaction with the immobilized ligand.
-
Procedure :
-
Bromodomain proteins are tagged with a unique DNA identifier.
-
The test compound is incubated with the DNA-tagged bromodomain.
-
The mixture is passed over a solid support with an immobilized, proprietary ligand.
-
Bromodomains that are not bound to the test compound will bind to the immobilized ligand and be captured.
-
The amount of captured bromodomain is quantified using qPCR of the attached DNA tag.
-
-
Data Analysis : The amount of captured bromodomain is inversely proportional to the binding affinity of the test compound. Dissociation constants (Kd) are calculated from competition binding curves.
Signaling Pathways and Experimental Workflows
BET inhibitors exert their effects by modulating complex signaling networks that control gene expression. The diagrams below illustrate a simplified signaling pathway involving BET proteins and a typical experimental workflow for evaluating BET inhibitors.
References
Validating GSK789's On-Target Effects: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a selective inhibitor is a critical step in preclinical validation. This guide provides a framework for validating the on-target effects of GSK789, a potent and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein family, by comparing its pharmacological effects with genetic approaches.
This compound is a cell-permeable chemical probe that selectively targets the BD1 domain of BET proteins, which include BRD2, BRD3, BRD4, and BRDT[1][2][3][4][5]. These proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated histones[2][6]. Inhibition of the BD1 domain has been shown to disrupt the interaction of BET proteins with chromatin, leading to anti-tumor and immunomodulatory effects[1][3]. To rigorously validate that the observed cellular phenotypes of this compound treatment are a direct consequence of engaging its intended target, a comparison with genetic methods that specifically ablate the target protein is the gold standard.
This guide outlines the use of two primary genetic techniques, siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of BET proteins (with a focus on the well-studied BRD4), to phenocopy the effects of this compound. By demonstrating that the genetic ablation of the target protein recapitulates the pharmacological effects of the inhibitor, researchers can build a strong case for its on-target mechanism of action[7][8][9].
Comparative Analysis: Pharmacological vs. Genetic Inhibition of BET-BD1
The central hypothesis for on-target validation is that the phenotypic and molecular consequences of treating cells with this compound will mirror those induced by the specific genetic knockdown or knockout of the target BET protein's BD1 domain.
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA) | Genetic Knockout (CRISPR/Cas9) |
| Mechanism | Reversible binding to the BD1 acetyl-lysine binding pocket, displacing the BET protein from chromatin. | Post-transcriptional silencing of the target mRNA, leading to reduced protein expression. | Permanent disruption of the target gene, leading to complete loss of protein function. |
| Temporality | Rapid and reversible onset of action. | Transient protein reduction, typically lasting 48-96 hours. | Permanent and heritable loss of the target protein. |
| Specificity | Highly selective for the BD1 domain of BET proteins. Potential for off-target effects at high concentrations. | Can have off-target effects due to unintended mRNA binding. Use of multiple siRNAs targeting different sequences is recommended to mitigate this. | Can have off-target effects due to unintended DNA cleavage. Careful guide RNA design and off-target analysis are crucial. |
| Typical Phenotypic Readouts | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest (typically at G1 phase), and downregulation of target genes (e.g., MYC).[8][10][11] | Phenocopies pharmacological inhibition, resulting in decreased cell viability, reduced proliferation, and downregulation of target genes like MYC.[1][5][6] | Leads to similar phenotypes as siRNA knockdown, including reduced cell differentiation and proliferation.[7] |
| Advantages | Dose-dependent and tunable inhibition. Clinically relevant modality. | Relatively simple and rapid to implement for transient studies. | Provides a complete loss-of-function model for unambiguous target validation. |
| Limitations | Potential for off-target effects and development of drug resistance.[12] | Incomplete knockdown can lead to ambiguous results. Off-target effects are a concern. | Lengthier and more complex workflow. Potential for cellular compensation mechanisms to arise. |
Experimental Protocols
siRNA-Mediated Knockdown of BRD4
This protocol describes a general procedure for the transient knockdown of BRD4 in a cancer cell line. Optimization of transfection conditions is recommended for each cell line.
Materials:
-
Validated siRNAs targeting BRD4 (at least two independent sequences)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well plates
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 nM of BRD4 siRNA or control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess BRD4 protein and mRNA levels by Western blotting and qRT-PCR, respectively, to confirm efficient knockdown.
-
Phenotypic Analysis: In parallel, perform cellular assays (e.g., proliferation, apoptosis, cell cycle analysis) to compare the effects of BRD4 knockdown with this compound treatment.
CRISPR/Cas9-Mediated Knockout of BRD4
This protocol provides a general workflow for generating a stable BRD4 knockout cell line using a plasmid-based CRISPR/Cas9 system.
Materials:
-
CRISPR/Cas9 plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the BRD4 gene (e.g., pX459). Design and validate at least two different gRNAs.
-
Control plasmid (empty vector).
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine™ 3000).
-
Puromycin or other selection antibiotic corresponding to the plasmid.
-
96-well plates for single-cell cloning.
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing.
-
Reagents for Western blotting.
Procedure:
-
gRNA Design and Cloning: Design gRNAs targeting a conserved, early exon of BRD4 using online tools and clone them into the CRISPR/Cas9 vector.
-
Transfection: Transfect the target cells with the BRD4-targeting CRISPR plasmid or the control plasmid using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, seed the surviving cells into 96-well plates at a density of ~0.5 cells/well to isolate single-cell clones.
-
Expansion and Screening: Expand the resulting colonies and screen for BRD4 knockout by Western blotting to identify clones with complete loss of BRD4 protein.
-
Genotypic Validation: For knockout clones, extract genomic DNA, PCR amplify the targeted region, and perform Sanger sequencing to confirm the presence of indel mutations.
-
Phenotypic Characterization: Perform cellular assays on the validated knockout clones to compare their phenotype with that of cells treated with this compound.
Visualizing the Validation Strategy
To further clarify the concepts presented, the following diagrams illustrate the key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BET bromodomain inhibitors and their role in target validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Genome-Wide CRISPR Screen Identifies BRD4 as a Regulator of Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BET Bromodomain Targets Genetically Diverse Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK789 Results with Orthogonal Chemical Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSK789 and Orthogonal Probes
This compound is a potent, cell-permeable, and highly selective chemical probe for the BD1 of the BET family proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the acetyl-lysine binding pocket of BD1, this compound disrupts the interaction between BET proteins and acetylated histones, thereby modulating gene transcription.[1][2] This activity underlies its anti-inflammatory, immunomodulatory, and potential anti-cancer effects.[3]
To rigorously validate the biological effects attributed to this compound, it is crucial to employ orthogonal chemical probes and controls. This guide focuses on the following comparators:
-
GSK778: An orthogonal BD1-selective inhibitor with a distinct chemical scaffold.[4][5]
-
GSK791: The inactive stereoisomer of this compound, serving as a negative control to differentiate on-target from off-target or compound-specific effects.[4]
-
JQ1: A well-characterized, potent pan-BET inhibitor that targets both BD1 and BD2 domains of all BET family members.[6][7][8][9][10]
-
ABBV-744: A highly selective inhibitor of the second bromodomain (BD2) of BET proteins, used to dissect the specific roles of BD1 versus BD2 inhibition.[11][12][13][14][15]
Signaling Pathway of BET Protein Inhibition
BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. This interaction tethers transcriptional regulatory complexes to chromatin, facilitating the expression of target genes, including key oncogenes and inflammatory mediators. Inhibition of the BD1 domain of BET proteins by this compound is expected to disrupt these interactions, leading to the downregulation of target gene transcription.
Caption: BET protein signaling pathway and points of inhibition.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported in vitro potency and selectivity of this compound and its orthogonal probes against the bromodomains of the BET family proteins.
| Compound | Target | Assay Type | Potency (IC50/Kd, nM) | Selectivity | Reference |
| This compound | BRD2 BD1 | TR-FRET | 100 (IC50) | >1000-fold vs BD2 | [4] |
| BRD3 BD1 | TR-FRET | 100 (IC50) | >1000-fold vs BD2 | [4] | |
| BRD4 BD1 | TR-FRET | 100 (IC50) | >1000-fold vs BD2 | [4] | |
| BRDT BD1 | TR-FRET | 100 (IC50) | >1000-fold vs BD2 | [4] | |
| BET BD1s | BROMOscan | 16-20 (Kd) | 1,000 to 6,000-fold vs BET BD2s | [3][16] | |
| GSK778 | BRD2 BD1 | TR-FRET | 75 (IC50) | ~53-fold vs BRD2 BD2 | [17][18] |
| BRD3 BD1 | TR-FRET | 41 (IC50) | ~29-fold vs BRD3 BD2 | [17] | |
| BRD4 BD1 | TR-FRET | 41 (IC50) | ~142-fold vs BRD4 BD2 | [17] | |
| BRDT BD1 | TR-FRET | 143 (IC50) | ~122-fold vs BRDT BD2 | [17] | |
| BRD2 BD1 | BROMOscan | 13 (Kd) | - | [18] | |
| GSK791 | BET BD1/BD2 | - | Inactive | - | [4] |
| JQ1 | BRD2/3/4/T | TR-FRET | Pan-BET inhibitor | Binds BD1 and BD2 | [6][7] |
| ABBV-744 | BRD2/3/4/T BD2 | TR-FRET | 4-18 (IC50) | >300-fold vs BD1 | [11][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the binding affinity of inhibitors to BET bromodomains.
-
Principle: A GST-tagged BET bromodomain and a biotinylated histone peptide are brought into proximity, allowing for FRET between a Europium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged BET bromodomain (BD1 or BD2)
-
Biotinylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (APC) or other suitable acceptor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
Test compounds (this compound and comparators)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Prepare a mix of the GST-BET bromodomain and the biotinylated histone peptide in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mix of the Europium-labeled anti-GST antibody and streptavidin-APC in assay buffer. Add 4 µL of this detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
-
BROMOscan® Competitive Binding Assay
This assay determines the dissociation constant (Kd) of compounds for a large panel of bromodomains.
-
Principle: Test compounds are competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured by qPCR.
-
Procedure (as performed by a service provider like Eurofins DiscoverX):
-
A proprietary DNA-tagged bromodomain is incubated with the test compound.
-
The mixture is added to a well containing an immobilized ligand.
-
After an incubation period to reach equilibrium, the unbound bromodomain is washed away.
-
The amount of bound bromodomain is quantified using qPCR of the attached DNA tag.
-
The results are compared to a control (DMSO) to determine the percent of bromodomain bound.
-
Kd values are calculated from a dose-response curve of the test compound.[19][20]
-
Cellular Proliferation Assay (e.g., using MV-4-11 cells)
This assay assesses the effect of the inhibitors on the growth of a cancer cell line known to be sensitive to BET inhibition.
-
Principle: The viability of cells is measured after a defined period of treatment with the test compounds.
-
Materials:
-
MV-4-11 (human B-myelomonocytic leukemia) cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Test compounds
-
-
Procedure:
-
Seed MV-4-11 cells at a density of 5,000 cells/well in 100 µL of media in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compounds and add them to the wells.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[21]
-
LPS-Induced Cytokine Release Assay in Macrophages
This assay measures the anti-inflammatory effects of the inhibitors.
-
Principle: The release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS) is quantified by ELISA.
-
Materials:
-
THP-1 human monocytic cells or primary human monocytes
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (if using THP-1)
-
RPMI-1640 medium with 10% FBS
-
LPS from E. coli
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
If using THP-1 cells, differentiate them into macrophages by treating with 100 ng/mL PMA for 48 hours. Then, wash and rest the cells in fresh media for 24 hours.
-
Pre-treat the macrophages with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 6-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[22][23][24][25][26]
-
Plot the cytokine concentration against the compound concentration to determine the IC50 for cytokine release inhibition.
-
Experimental Workflow for Cross-Validation
A logical workflow is essential for the effective cross-validation of a chemical probe's activity. This involves a stepwise progression from in vitro target engagement to cellular and phenotypic assays, consistently comparing the probe to its orthogonal counterparts.
References
- 1. This compound: A Selective Inhibitor of the First Bromodomains (BD1) of the Bromo and Extra Terminal Domain (BET) Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. eubopen.org [eubopen.org]
- 6. JQ1 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Probe GSK778 | Chemical Probes Portal [chemicalprobes.org]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 23. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 24. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK789 and ABBV-744 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents in oncology and immunology. These proteins, namely BRD2, BRD3, BRD4, and BRDT, are crucial regulators of gene transcription. Their two tandem bromodomains, BD1 and BD2, recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to chromatin. While pan-BET inhibitors have demonstrated broad activity, their clinical utility has been hampered by on-target toxicities. This has spurred the development of domain-selective inhibitors, such as GSK789 and ABBV-744, which target BD1 and BD2, respectively. This guide provides a comprehensive comparative analysis of the effects of these two selective inhibitors on gene expression, supported by experimental data.
Differentiated Mechanisms of Action: BD1 vs. BD2 Inhibition
The primary distinction between this compound and ABBV-744 lies in their selective targeting of the two bromodomains of BET proteins, leading to differential effects on gene expression. This compound is a potent and highly selective inhibitor of the first bromodomain (BD1), while ABBV-744 is a selective inhibitor of the second bromodomain (BD2)[1][2].
Emerging research indicates that the two bromodomains have distinct, non-redundant functions in gene regulation. BD1 appears to be essential for maintaining steady-state gene expression programs, making its inhibition a potential strategy in cancer therapy where the suppression of constitutively active oncogenes is desired. In contrast, BD2 is thought to be more critical for the rapid, stimulus-induced expression of genes, particularly those involved in inflammatory responses[2]. This fundamental difference in their mechanism of action underpins the distinct transcriptomic signatures observed upon treatment with this compound and ABBV-744.
Comparative Effects on Gene Expression: A Summary of Preclinical Findings
While direct head-to-head transcriptomic studies are limited, a synthesis of available data allows for a comparative overview of the gene expression changes induced by this compound and ABBV-744.
This compound (BD1 Inhibition):
As a BD1-selective inhibitor, this compound's impact on gene expression is expected to parallel that of pan-BET inhibitors in cancer models, primarily through the suppression of key oncogenic transcription factors and their downstream targets[2]. The inhibition of BD1 is thought to be sufficient to displace BET proteins from chromatin, leading to a broad downregulation of genes involved in cell proliferation and survival.
ABBV-744 (BD2 Inhibition):
ABBV-744, with its selectivity for BD2, demonstrates a more targeted and context-dependent effect on gene expression. In preclinical models of acute myeloid leukemia (AML) and prostate cancer, ABBV-744 has been shown to specifically downregulate critical oncogenes such as MYC and genes regulated by the androgen receptor (AR)[3][4]. Notably, ABBV-744 elicits a narrower set of gene expression changes compared to pan-BET inhibitors, which may contribute to its improved tolerability profile[3]. Furthermore, studies have highlighted the role of BD2 in mediating inflammatory gene expression, suggesting a potential therapeutic application for ABBV-744 in inflammatory and autoimmune diseases[2].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound and ABBV-744 on gene expression, compiled from various preclinical studies.
Table 1: Comparative Inhibitory Activity
| Compound | Target | Selectivity | Key Downregulated Genes | Therapeutic Area of Interest |
| This compound | BET Bromodomain 1 (BD1) | Highly selective for BD1 over BD2 | Oncogenes (e.g., MYC), Cell cycle regulators | Cancer, Immuno-inflammation |
| ABBV-744 | BET Bromodomain 2 (BD2) | Selective for BD2 over BD1 | MYC, Androgen Receptor (AR) target genes, Inflammatory cytokines | Cancer (AML, Prostate), Inflammatory Diseases |
Table 2: Reported Effects on Key Oncogenes and Signaling Pathways
| Gene/Pathway | Effect of this compound (BD1i) | Effect of ABBV-744 (BD2i) |
| MYC | Downregulation | Downregulation |
| Androgen Receptor (AR) Signaling | Likely affected due to pan-BET similarity | Potent inhibition of AR-dependent transcription |
| NF-κB Signaling | Potential for modulation | Inhibition of inflammatory gene expression |
| Inflammatory Cytokines (e.g., IL-6) | Potential for modulation | Downregulation |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of this compound and ABBV-744 on gene expression.
Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines relevant to the disease model (e.g., MV4-11 for AML, LNCaP for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Preparation: this compound and ABBV-744 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired final concentrations in cell culture media.
-
Treatment: Cells are seeded at a specific density and treated with varying concentrations of the inhibitors or DMSO (as a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-sequencing libraries are prepared from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Gene Expression Analysis: Differential expression between inhibitor-treated and control samples is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a significant false discovery rate (FDR) and a log2 fold change above a certain threshold are considered differentially expressed.
-
Pathway and Gene Set Enrichment Analysis: To understand the biological implications of the observed gene expression changes, pathway analysis and gene set enrichment analysis (GSEA) are performed using databases such as Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and Molecular Signatures Database (MSigDB).
Visualizing the Mechanisms of Action
Signaling Pathway Diagrams:
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound and ABBV-744.
Caption: Mechanism of BET protein inhibition by this compound and ABBV-744.
Caption: Comparative effects on different classes of gene expression.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for transcriptomic analysis.
Conclusion
The development of domain-selective BET inhibitors like this compound and ABBV-744 represents a significant advancement in the field of epigenetic therapy. Their distinct mechanisms of action, stemming from the differential roles of BD1 and BD2 in gene regulation, offer the potential for more targeted and tolerable therapeutic interventions. While this compound's broad suppression of steady-state gene expression may be advantageous in certain cancers, ABBV-744's more focused inhibition of inducible and lineage-specific genes holds promise for both oncology and inflammatory diseases. Further head-to-head comparative studies, particularly those employing multi-omics approaches, will be invaluable in fully elucidating the therapeutic potential and optimal clinical application of these next-generation epigenetic modulators.
References
A Comparative Guide to the Efficacy of GSK789 and I-BET151 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of two prominent bromodomain and extra-terminal domain (BET) inhibitors, GSK789 (a selective inhibitor of the first bromodomain, BD1) and I-BET151 (a pan-BET inhibitor), in the context of inflammation. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound and I-BET151 are potent modulators of inflammatory responses through their inhibition of BET proteins, which are critical epigenetic readers that regulate the transcription of pro-inflammatory genes. While both compounds demonstrate anti-inflammatory properties, their distinct mechanisms of action—selective BD1 inhibition versus pan-BET inhibition—may lead to different efficacy and safety profiles. I-BET151 has been extensively studied and has shown broad anti-inflammatory effects across a range of in vitro and in vivo models by suppressing the expression of key inflammatory mediators like IL-6, IL-8, and various matrix metalloproteinases (MMPs). This compound, and its close analogue GSK778 (also known as iBET-BD1), also exhibit immunomodulatory effects. Comparative studies suggest that while pan-BET inhibition is effective in suppressing inflammation, the selective targeting of different bromodomains may offer a more nuanced therapeutic approach.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound (and its analogue GSK778/iBET-BD1) and I-BET151 in various inflammation models.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Type | Inflammatory Stimulus | Measured Mediator | IC50 / % Inhibition | Citation |
| GSK778 (iBET-BD1) | Human Primary CD4+ T cells | anti-CD3/CD28 | IFNγ, IL-17A, IL-22 | Inhibition observed at 0.01-10 µM | [1] |
| GSK778 (iBET-BD1) | Human PBMCs | LPS | IL-6 | IC50 = 63.12 nM | [2] |
| GSK778 (iBET-BD1) | Human PBMCs | LPS | CCL2 | IC50 = 50.12 nM | [2] |
| I-BET151 | Rheumatoid Arthritis Synovial Fibroblasts (RASF) | TNF-α | MMP1 | ~71.5% inhibition at 1 µM | [3] |
| I-BET151 | Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | MMP1 | ~75.6% inhibition at 1 µM | [3] |
| I-BET151 | Rheumatoid Arthritis Synovial Fibroblasts (RASF) | TNF-α / IL-1β | IL-6 | IC50 between 250-500 nM | [3] |
| I-BET151 | Human Melanoma Cells | - | IL-6, IL-8 | Downregulation observed | [4] |
| I-BET151 | Human Mononuclear Cells | RANKL + M-CSF | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [5] |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Results | Citation |
| GSK778 (iBET-BD1) | T-cell dependent immunization (KLH model) in mice | 15 mg/kg, s.c., BID | Anti-KLH IgM production | Significant reduction, comparable to I-BET151 | [6] |
| I-BET151 | LPS-induced lung inflammation in mice | 10 mg/kg | Reduction in IL-6 production | Significant reduction | [7] |
| I-BET151 | LPS-induced lung inflammation in mice | 5 and 10 mg/kg | Protection from weight loss | Significant protection | [7] |
| I-BET151 | T-cell dependent immunization (KLH model) in mice | 15 mg/kg, s.c., QD | Anti-KLH IgM production | Significant reduction | [6] |
Signaling Pathway Diagrams
The anti-inflammatory effects of both this compound and I-BET151 are largely mediated through the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.
Caption: Mechanism of Action of this compound and I-BET151 on the NF-κB Pathway.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cytokine Inhibition Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: PBMCs are pre-incubated with various concentrations of this compound or I-BET151 for 1-2 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of stimulation, the cell culture supernatant is collected. The concentrations of inflammatory cytokines such as IL-6 and CCL2 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
In Vivo T-cell Dependent Immunization Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used for the study.
-
Immunization: On day 0, mice are immunized subcutaneously at the base of the tail with 100 µg of Keyhole Limpet Hemocyanin (KLH) emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: Treatment with GSK778 (15 mg/kg, s.c., twice daily) or I-BET151 (15 mg/kg, s.c., once daily) or vehicle is initiated on day 0 and continued for 14 days.
-
Antibody Titer Measurement: On day 14, blood is collected from the mice, and serum is prepared. The levels of anti-KLH IgM antibodies in the serum are measured by ELISA.
-
Data Analysis: The antibody titers in the treated groups are compared to the vehicle-treated group to determine the extent of immunosuppression.
Caption: Experimental Workflow for the T-cell Dependent Immunization (KLH) Model.
Conclusion
Both this compound and I-BET151 demonstrate significant anti-inflammatory properties by targeting the BET family of proteins and subsequently inhibiting the NF-κB signaling pathway. I-BET151, as a pan-BET inhibitor, has a broad and potent inhibitory effect on the production of a wide array of inflammatory mediators. This compound, through its selective inhibition of BD1, also effectively modulates immune responses. The choice between a pan-BET inhibitor and a domain-selective inhibitor may depend on the specific inflammatory context and the desired therapeutic window, balancing efficacy with potential off-target effects. Further head-to-head studies in various preclinical models of inflammation are warranted to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of NF-kB activity in human melanoma by bromodomain and extra-terminal protein inhibitor I-BET151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.jikei.ac.jp [ir.jikei.ac.jp]
Reproducibility of GSK789 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental findings for GSK789, a potent and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The data presented here is collated from published research to facilitate the reproducibility of key experiments and offer a comparative analysis against other BET inhibitors.
Comparative Efficacy of this compound
This compound demonstrates high selectivity for the first bromodomain (BD1) of the BET family, with a more than 1000 to 6000-fold greater affinity for BD1 over the second bromodomain (BD2)[1][2]. This selectivity distinguishes it from pan-BET inhibitors, which target both bromodomains.
In Vitro Potency
The inhibitory activity of this compound has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against BET BD1 and its antiproliferative effects in cancer cell lines.
| Target/Cell Line | Assay Type | This compound IC50 | Comparative Inhibitor | Comparative IC50 | Reference |
| BRD4 BD1 | TR-FRET | 32 nM | - | - | [3] |
| BRD2 BD1 | TR-FRET | pIC50 = 7.0 | - | - | [4] |
| BRD3 BD1 | TR-FRET | pIC50 = 6.8 | - | - | [4] |
| BRDT BD1 | TR-FRET | pIC50 = 6.2 | - | - | [4] |
| BRD4 BD2 | TR-FRET | pIC50 = 4.5 | - | - | [4] |
| MV-4-11 (AML) | Antiproliferation | 125 nM | I-BET151 (pan-BET) | ~100-1000 nM | [5][6] |
| HL-60 (AML) | Antiproliferation | 390 nM | I-BET151 (pan-BET) | Not specified | [5] |
| THP-1 (AML) | Antiproliferation | 158 nM | I-BET151 (pan-BET) | Not specified | [5] |
| MDA-MB-453 (Breast Cancer) | Antiproliferation | - | iBET-BD1 (GSK778) | Potent effect | [6] |
| MOLM-13 (AML) | Antiproliferation | - | iBET-BD1 (GSK778) | Potent effect | [6] |
Cellular Activity
This compound exhibits potent antiproliferative activity in various cancer cell lines, particularly those dependent on BET protein function[5]. Its efficacy is comparable to that of pan-BET inhibitors in certain cancer models[2]. Studies have shown that selective inhibition of BD1 is sufficient to replicate the anti-proliferative effects of pan-BET inhibitors in vitro[7]. In addition to its anticancer effects, this compound demonstrates immunomodulatory properties by inhibiting the release of pro-inflammatory cytokines[2].
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of this compound to BET bromodomains.
Objective: To determine the IC50 value of this compound for BRD4 BD1.
Materials:
-
Recombinant His-tagged BRD4 BD1 protein
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer
-
This compound and other test compounds
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of His-tagged BRD4 BD1 and biotinylated histone H4 peptide to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature to allow for compound binding.
-
Add a mixture of Europium-labeled anti-His antibody and streptavidin-conjugated acceptor fluorophore to each well.
-
Incubate the plate in the dark to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the signal ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BROMOscan® Assay
This is a competitive binding assay used to determine the selectivity of this compound across a panel of bromodomains.
Objective: To assess the selectivity of this compound for BET BD1 over other bromodomains.
Procedure: The BROMOscan® assay is a proprietary method by DiscoverX (now part of Eurofins). The general principle involves the competition of the test compound (this compound) with a proprietary ligand for binding to a panel of bromodomain proteins that are tagged with a DNA label. The amount of bromodomain protein bound to an immobilized ligand is quantified by qPCR. A lower amount of bound protein in the presence of the test compound indicates higher affinity of the compound for the bromodomain. The results are typically reported as Kd values or percent of control.
Antiproliferation Assay
This cellular assay measures the effect of this compound on the growth and viability of cancer cells.
Objective: To determine the IC50 of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11, HL-60, THP-1)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control and incubate for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the logarithm of the this compound concentration to determine the IC50 value.
Cytokine Release Assay
This assay evaluates the immunomodulatory effects of this compound by measuring the inhibition of cytokine production in immune cells.
Objective: To assess the ability of this compound to suppress the release of pro-inflammatory cytokines.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) or other stimuli
-
This compound
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Plate the PBMCs in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with a pro-inflammatory agent like LPS.
-
Incubate the cells for a designated time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's protocols.
-
Analyze the data to determine the dose-dependent inhibition of cytokine release by this compound.
Visualizing the Mechanism of Action
BET BD1 Inhibition Signaling Pathway
This compound, as a selective BET BD1 inhibitor, disrupts the interaction between BET proteins and acetylated histones on the chromatin. This leads to the transcriptional repression of key oncogenes and inflammatory genes.
Caption: this compound selectively inhibits BRD4's BD1, disrupting gene transcription.
Experimental Workflow for Antiproliferation Assay
The following diagram illustrates the key steps involved in assessing the antiproliferative effects of this compound on cancer cell lines.
Caption: Workflow for determining the antiproliferative IC50 of this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. eubopen.org [eubopen.org]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of GSK789: A Comparative Guide for Researchers
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative analysis of the BD1-selective BET inhibitor, GSK789, against other notable BET inhibitors (BETi), including the pan-BET inhibitors JQ1 and OTX015, and the BD2-selective inhibitor ABBV-744. The focus is to delineate the therapeutic window of this compound by comparing its efficacy and toxicity profiles with these alternatives, supported by experimental data.
Introduction to BET Proteins and Inhibition Strategies
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is pivotal for the recruitment of transcriptional machinery to chromatin, thereby activating genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein function is a hallmark of numerous cancers, making them attractive therapeutic targets.
BET inhibitors can be broadly categorized based on their selectivity for the two tandem bromodomains, BD1 and BD2, present in each BET protein. Pan-BET inhibitors, such as JQ1 and OTX015, bind to both BD1 and BD2 domains across the BET family. While demonstrating potent anti-cancer activity in preclinical models, their clinical utility has been hampered by on-target toxicities, including thrombocytopenia and gastrointestinal issues.[1] This has spurred the development of domain-selective inhibitors. This compound is a highly selective inhibitor of the first bromodomain (BD1), with a reported 1000-fold greater affinity for BD1 over BD2.[2] Conversely, ABBV-744 is a selective inhibitor of the second bromodomain (BD2). The hypothesis underpinning the development of these selective inhibitors is that the therapeutic effects and toxicities of BET inhibition may be segregated between BD1 and BD2.
Comparative In Vitro Efficacy
The anti-proliferative activity of BET inhibitors is a key measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values of BET Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (BD1-selective) IC50 (nM) | JQ1 (Pan-BET) IC50 (nM) | OTX015 (Pan-BET) IC50 (nM) | ABBV-744 (BD2-selective) IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | ~500[3] | <100[4] | 34[4] | Low nM range[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1000[3] | ~200 | ~250 | - |
| 22Rv1 | Prostate Cancer | - | - | - | 3.5[4] |
| MM.1S | Multiple Myeloma | - | <100[4] | - | - |
| A549 | Lung Adenocarcinoma | - | >5000[5] | - | - |
| H460 | Lung Cancer | - | >10000[6] | - | - |
| H1650 | Lung Cancer | - | >10000[5] | - | - |
Note: The IC50 values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. A hyphen (-) indicates that data was not found in the searched sources.
From the available data, the BD1-selective inhibitor GSK778 (a close analog of this compound) has been shown to phenocopy the anti-proliferative effects of the pan-BET inhibitor I-BET151 in various cancer cell lines, suggesting that BD1 inhibition is a major driver of the anti-cancer effects of pan-BET inhibitors.[3] In contrast, the BD2-selective inhibitor iBET-BD2 (GSK046) was less effective in these cancer models.[3] This supports the rationale for developing BD1-selective inhibitors like this compound for oncology indications.
Comparative In Vivo Efficacy and Toxicity
A wider therapeutic window is a key objective in the development of next-generation BET inhibitors. This requires a balance between potent anti-tumor activity and a favorable safety profile.
Table 2: Comparative In Vivo Efficacy and Toxicity of BET Inhibitors in Mouse Xenograft Models
| Compound | Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Key Toxicity Findings | Maximum Tolerated Dose (MTD) |
| This compound | - | 10 mg/kg (IP)[7] | - | - | - |
| JQ1 | Pancreatic Ductal Adenocarcinoma PDX | 50 mg/kg daily (IP) | 40-62%[8] | Generally well-tolerated at 50 mg/kg.[9] | ~50 mg/kg daily |
| OTX015 | - | - | - | Thrombocytopenia, anemia, neutropenia, diarrhea, fatigue, nausea in clinical trials.[10] | - |
| ABBV-744 | Acute Myeloid Leukemia Xenograft | 1/16 of MTD | Superior to JQ1 at its full MTD.[1] | Better tolerated than pan-BET inhibitors.[1] | - |
Note: This table is populated with available data, but direct comparative studies are limited. A hyphen (-) indicates that data was not found in the searched sources.
Preclinical studies suggest that BD2-selective inhibition with compounds like ABBV-744 may offer an improved therapeutic index compared to pan-BET inhibitors, demonstrating comparable or superior anti-tumor efficacy with better tolerability.[1] While specific in vivo efficacy and MTD data for this compound were not available in the searched sources for a direct comparison, the rationale for its development is based on the hypothesis that selective BD1 inhibition will retain the anti-cancer efficacy of pan-BET inhibitors while mitigating some of the dose-limiting toxicities associated with broader BET inhibition.
Signaling Pathways and Mechanism of Action
BET inhibitors exert their effects by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators.
Caption: General mechanism of action of BET inhibitors.
Selective inhibition of BD1 by this compound is expected to primarily disrupt the maintenance of established gene expression programs, including those driven by oncogenes like MYC.[3] This is hypothesized to be the main driver of the anti-proliferative and pro-apoptotic effects observed with pan-BET inhibitors in cancer cells. In contrast, BD2 appears to be more involved in the rapid induction of inflammatory genes, suggesting that BD2-selective inhibitors may have a more pronounced effect in inflammatory and autoimmune diseases.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used to evaluate BET inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]
Workflow:
Caption: Workflow for CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.[11] Include wells with medium only for background measurements.
-
Compound Treatment: Prepare serial dilutions of the BET inhibitor in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[11]
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of BET inhibitors in a mouse xenograft model.
Workflow:
Caption: General workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) mixed with Matrigel into the flank of immunocompromised mice.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the BET inhibitor (e.g., this compound at 10 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) on a defined schedule.[7]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the general health of the animals (e.g., body weight, behavior) regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors can be excised for further analysis.
Conclusion
The development of the BD1-selective BET inhibitor this compound represents a rational approach to potentially widen the therapeutic window of BET-targeted therapies. Preclinical evidence suggests that selective inhibition of BD1 can replicate the anti-cancer effects of pan-BET inhibitors, which are primarily mediated through the downregulation of key oncogenes like MYC. By sparing the BD2 domain, which is more implicated in inflammatory responses, this compound may offer a more favorable toxicity profile compared to pan-BET inhibitors like JQ1 and OTX015. However, direct comparative studies with robust in vivo efficacy and comprehensive toxicity data are needed to definitively establish the therapeutic window of this compound relative to other BETi. Further research into the distinct downstream signaling effects of BD1 versus BD2 inhibition will also be crucial for optimizing the clinical application of these targeted epigenetic modulators.
References
- 1. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Potent Research Compounds (Exemplified by "GSK789")
Disclaimer: No public safety data is available for a compound specifically designated "GSK789." This guide is based on general best practices for handling potent, uncharacterized pharmaceutical compounds in a research setting. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling. The information provided here is for illustrative purposes and should be adapted to the known hazards of the specific compound being used.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling potent investigational compounds. It offers procedural guidance to directly address operational safety questions, from initial handling to final disposal.
I. Core Principles of Potent Compound Handling
The primary goal when handling potent active pharmaceutical ingredients (APIs) is to minimize exposure through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[1] A comprehensive safety program is essential and should include robust training, proper facility design, and clear procedures for all aspects of handling, from receiving to waste disposal.[2] Many new chemical entities (NCEs) lack sufficient toxicological data; therefore, it is prudent to treat them as potent compounds.[2]
II. Personal Protective Equipment (PPE)
The use of PPE is the final barrier between the researcher and the hazardous substance, supplementing more robust controls like fume hoods or isolators.[3][4] All personnel must receive training on the proper use and limitations of their PPE.[5]
Table 1: Recommended PPE for Laboratory Activities with Potent Compounds
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Storage & Transport (Closed Containers) | Single pair, chemical-resistant nitrile gloves.[6] | ANSI-approved safety glasses.[6] | Standard lab coat.[6] | Not generally required. |
| Weighing/Dispensing Solids | Double-layered, powder-free nitrile gloves.[3][7] | ANSI-approved safety glasses or chemical splash goggles.[6] | Disposable, low-permeability gown with knit cuffs.[7] | Required if not in a fume hood or ventilated enclosure.[6] |
| Preparing Solutions | Double-layered, powder-free nitrile gloves.[7] | Chemical splash goggles and/or face shield.[8] | Disposable, low-permeability gown with knit cuffs.[7] | Work must be performed in a chemical fume hood.[6] |
| In-Vitro/In-Vivo Dosing | Double-layered, powder-free nitrile gloves.[7] | Safety glasses or goggles, depending on splash risk. | Lab coat or disposable gown. | Dependent on aerosolization risk; consult safety officer. |
| Waste Disposal | Double-layered, chemical-resistant gloves. | Chemical splash goggles and face shield.[8] | Disposable, low-permeability gown. | Dependent on procedure; consult safety officer. |
Note: Always consult your institution's safety guidelines and the specific glove manufacturer's compatibility chart for the chemicals being used.[6]
III. Operational Plan: From Receipt to Disposal
A structured workflow is critical to ensure safety and containment at every step. All activities involving open handling of the compound should be performed in a designated area, preferably within a certified chemical fume hood or other ventilated enclosure.[5][6]
Experimental Workflow for Safe Handling
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
